molecular formula C8H11N3 B13322763 2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Cat. No.: B13322763
M. Wt: 149.19 g/mol
InChI Key: JYMFTXWHIUVPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine (CAS 74983-03-2) is a saturated, tetrahydropyrido[2,3-b]pyrazine derivative of significant interest in contemporary chemical research . With a molecular formula of C8H11N3 and a molecular weight of 149.19 g/mol, this compound serves as a versatile model system for investigating fundamental chemical principles . Its core structure is a fused bicyclic system, but unlike the aromatic pyrido[2,3-b]pyrazine, its pyrazine ring is fully reduced. This transformation from a planar, rigid aromatic system to a flexible, three-dimensional structure introduces conformational complexity and potential chirality, making it an ideal target for stereoselective synthesis and conformational analysis studies . This compound is a key scaffold in medicinal chemistry and materials science. The pyrido[2,3-b]pyrazine core is noted for its high electron-accepting ability, and its derivatives are explored as antitumor agents, TRPV1 antagonists, and antibacterial agents . In materials science, donor-acceptor molecules based on this scaffold exhibit tunable opto-electrochemical properties and a high nonlinear optical (NLO) response, indicating potential for use in organic electronics and NLO technological applications . Furthermore, novel pyrido[2,3-b]pyrazine derivatives have been successfully utilized for electrochemical DNA sensing . As a model system, this compound provides a simplified structure to study specific features like reaction mechanisms and conformational preferences without the complexity of a more highly functionalized molecule . It is particularly valuable for probing the stereochemical outcomes of synthetic methods and for use as a non-aromatic analogue in comparative biological assays to determine the essentiality of aromaticity for biological activity . Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

InChI

InChI=1S/C8H11N3/c1-6-5-10-8-7(11-6)3-2-4-9-8/h2-4,6,11H,5H2,1H3,(H,9,10)

InChI Key

JYMFTXWHIUVPHA-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(N1)C=CC=N2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and known applications, with a particular focus on its role as a key intermediate in the development of bioactive molecules. While the primary focus of this guide is the parent compound, it is important to note that a diligent search did not yield a registered CAS number for the specific derivative, 2-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. Therefore, this guide is centered on the foundational and well-documented parent molecule.

Chemical Identity and Physicochemical Properties

1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine is a bicyclic heterocyclic compound containing a fused pyridine and pyrazine ring system. The tetrahydro- prefix indicates that the pyrazine ring is saturated.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 35808-40-3[1]
Molecular Formula C₇H₉N₃[1]
Molecular Weight 135.17 g/mol [1]
IUPAC Name 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Synonyms 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine[1]
Physical Form Solid[1]
Melting Point 128-129°C[2]
InChI Key HOFCYSNYAFJTSI-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Insights

The synthesis of the pyrido[2,3-b]pyrazine core is a critical aspect of its chemistry, often serving as a gateway to a diverse range of functionalized derivatives. A common and effective method for constructing this heterocyclic system is through the condensation reaction of pyridinediamines with α-oxocarbonyl compounds.[3]

General Synthesis Pathway

A prevalent synthetic route to the pyrido[2,3-b]pyrazine scaffold involves the reaction of a suitably substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound. The subsequent reduction of the pyrazine ring yields the desired 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.

G cluster_0 Synthesis of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine A 2,3-Diaminopyridine C Pyrido[2,3-b]pyrazine A->C Condensation B Glyoxal B->C E 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine C->E Reduction D Reducing Agent (e.g., NaBH4, H2/Pd) D->E

Sources

The 2-Methyl-pyrido[2,3-b]pyrazine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 2-Methyl-pyrido[2,3-b]pyrazine scaffold, a privileged yet underutilized heterocyclic core in medicinal chemistry. Unlike its ubiquitous isomer, pyrido[2,3-d]pyrimidine, this scaffold offers unique electronic distribution and solubility profiles critical for optimizing drug-like properties in kinase and polymerase inhibitors.

Executive Summary & Scaffold Architecture

The pyrido[2,3-b]pyrazine core (1,4,5-triazanaphthalene) is a planar, electron-deficient bicycle characterized by a high nitrogen count. This specific arrangement lowers the logP relative to carbocyclic analogs (quinolines) and isomeric quinoxalines, enhancing aqueous solubility—a frequent bottleneck in drug discovery.

The 2-methyl substituent is not merely a passive alkyl group; it serves two critical functions:

  • Metabolic Blockade: It hinders nucleophilic attack or oxidation at the C2 position, a common metabolic soft spot in unsubstituted pyrazines.

  • Synthetic Handle: The methyl group is activated by the electron-withdrawing nature of the pyrazine ring, allowing for lateral lithiation, oxidation to carboxylic acids, or radical halogenation for further functionalization.

Scaffold Numbering & Nomenclature

Correct numbering is vital for SAR discussions.

  • N1/N4: Pyrazine nitrogens.

  • N5: Pyridine nitrogen (distinguishing feature from quinoxaline).

  • C2/C3: Pyrazine carbons (Vectors for primary diversity).

  • C6/C7/C8: Pyridine carbons (Vectors for electronic tuning).

Synthetic Strategies & Regiochemical Control

The synthesis of the 2-methyl-pyrido[2,3-b]pyrazine core is deceptively simple but fraught with regiochemical challenges.

A. The Condensation Route (Primary Method)

The most common route involves the condensation of 2,3-diaminopyridine with methylglyoxal (pyruvaldehyde).

  • The Regioselectivity Problem: Methylglyoxal contains two electrophiles: a highly reactive aldehyde and a less reactive ketone. 2,3-Diaminopyridine contains two nucleophiles:

    • 3-NH2: More nucleophilic (aniline-like).

    • 2-NH2: Less nucleophilic (amidine-like, electron density delocalized into the ring).

    Mechanism: The 3-NH2 typically attacks the aldehyde first (kinetic control), forming an imine. Subsequent cyclization by the 2-NH2 attacking the ketone places the methyl group at C3 , yielding 3-methylpyrido[2,3-b]pyrazine.

    Engineering the 2-Methyl Isomer: To obtain the 2-methyl isomer, one must invert this preference or use alternative dielectrophiles.

    • Strategy 1 (Steric/Electronic Control): Using specific acid catalysts or solvent systems (e.g., aqueous NaHSO3) can sometimes shift the equilibrium or stabilize the alternative hemiaminal.

    • Strategy 2 (Displacement): Synthesize the parent 2-chloropyrido[2,3-b]pyrazine and perform a Pd-catalyzed cross-coupling (Suzuki/Stille) with a methyl source.

B. Visualization of Regiochemistry (Graphviz)

SynthesisPath DAP 2,3-Diaminopyridine (Nucleophile) Inter1 Intermediate A (3-NH2 attacks Aldehyde) DAP->Inter1 Fast (Kinetic) Inter2 Intermediate B (3-NH2 attacks Ketone) DAP->Inter2 Slow (Thermodynamic) MG Methylglyoxal (Electrophile) MG->Inter1 MG->Inter2 Prod3 3-Methyl-pyrido[2,3-b]pyrazine (Major Kinetic Product) Inter1->Prod3 Cyclization Prod2 2-Methyl-pyrido[2,3-b]pyrazine (Target Scaffold) Inter2->Prod2 Cyclization

Caption: Regiochemical divergence in the condensation of 2,3-diaminopyridine with methylglyoxal. The 3-methyl isomer is kinetically favored.

Medicinal Chemistry & SAR

The 2-methyl-pyrido[2,3-b]pyrazine scaffold has demonstrated utility in two primary therapeutic areas: Kinase Inhibition (Oncology) and Polymerase Inhibition (Virology).

A. Structure-Activity Relationship (SAR) Map
PositionModification PotentialBiological Impact
N5 (Core) None (Scaffold feature)Provides H-bond acceptor capability; increases solubility vs. quinoxaline.
C2-Methyl Oxidation (-COOH), Halogenation (-CH2Br)Critical Handle. Can be extended to form amides or ethers to reach solvent-exposed pockets.
C3 Aryl/Heteroaryl couplingPrimary Binding Vector. Often engages the "hinge region" in kinases or hydrophobic pockets in polymerases.
C7 Halogenation (Br/I)Allows for "tail" attachment to solubilizing groups (e.g., morpholine, piperazine).
B. Case Study: HCMV Polymerase Inhibitors

A definitive application of this scaffold is found in the development of non-nucleoside DNA polymerase inhibitors for Human Cytomegalovirus (HCMV).

  • Compound: N-(4-chlorobenzyl)-2-(2-methyl-pyrido[2,3-b]pyrazin-3-yl)amide derivatives.

  • Mechanism: Allosteric inhibition of the viral DNA polymerase (UL54).

  • Key Insight: The pyrido[2,3-b]pyrazine core provided a superior toxicity profile (CC50) compared to the corresponding quinoxaline, likely due to reduced lipophilicity (LogD) preventing off-target membrane intercalation.

Quantitative Data Profile (Representative Lead):

ParameterValueSignificance
Scaffold 2-Substituted Pyrido[2,3-b]pyrazineReduced hERG inhibition vs. naphthyridinone analogs.
EC50 (HCMV) 0.33 µMPotent antiviral activity.
CC50 (Toxicity) > 50 µMHigh Selectivity Index (SI > 150).
Solubility > 100 µg/mLExcellent aqueous solubility for oral formulation.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core (2/3-Methyl Mixture)

This protocol generates the scaffold via condensation.[1][2] Note that separation of isomers is required.

  • Reactants: Dissolve 2,3-diaminopyridine (10.9 g, 0.10 mol) in ethanol (100 mL).

  • Addition: Add methylglyoxal (40% aqueous solution, 18 g, 0.10 mol) dropwise over 30 minutes at 0°C.

  • Reaction: Stir the mixture at room temperature for 2 hours, then reflux for 1 hour to ensure cyclization.

  • Workup: Evaporate the solvent under reduced pressure. The residue is a dark oil containing a mixture of 2-methyl and 3-methyl isomers.

  • Purification (Crucial): Subject the crude mixture to flash column chromatography (Silica gel, EtOAc/Hexane gradient).

    • Note: The 3-methyl isomer typically elutes first (less polar due to shielding by N4). The 2-methyl isomer elutes second.

    • Validation: Confirm regiochemistry via NOESY NMR (Correlation between Methyl protons and C3-H vs C2-H).

Protocol B: Biological Assay (General Kinase Screening)

Self-validating protocol for testing scaffold derivatives against PI3K/mTOR.

  • Preparation: Dissolve test compounds in 100% DMSO to a stock concentration of 10 mM.

  • Enzyme Mix: Prepare a reaction buffer containing 10 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl2, and 0.05% CHAPS. Add recombinant PI3Kα enzyme (approx. 5 nM final).

  • Substrate: Add PIP2 substrate (10 µM) and ATP (10 µM).

  • Incubation: Incubate compound + enzyme + substrate for 60 minutes at room temperature.

  • Detection: Use a luciferase-coupled ATP depletion assay (e.g., Kinase-Glo).

    • Control: 0% inhibition = DMSO only; 100% inhibition = Wortmannin (1 µM).

  • Analysis: Fit RLU values to a 4-parameter logistic equation to derive IC50.

Signaling Pathway Visualization

The following diagram illustrates the dual-inhibition potential of pyrido[2,3-b]pyrazine derivatives in the PI3K/mTOR pathway, a common target for this class of heterocycles.

Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 (Lipid Messenger) PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 (Cell Growth) AKT->mTOR Activation Drug Pyrido[2,3-b]pyrazine Inhibitor Drug->PI3K Inhibits Drug->mTOR Inhibits

Caption: Dual inhibition of PI3K and mTOR nodes by pyrido[2,3-b]pyrazine scaffolds prevents compensatory feedback loops in cancer cells.

References

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors. Source: National Institutes of Health (PMC). URL:[Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing and biological activity. Source: RSC Advances. URL:[Link]

  • Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. Source: ResearchGate / Synthetic Communications. URL:[Link]

  • 2,3-Diaminopyridine: Organic Syntheses Procedure. Source: Organic Syntheses.[1] URL:[Link]

Sources

Comparative Technical Guide: Pyrido[2,3-b]pyrazine vs. Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic drug design, the transition from quinoxaline (1,4-diazanaphthalene) to pyrido[2,3-b]pyrazine (1,4,5-triazanaphthalene) represents a strategic scaffold hop. While both cores serve as privileged structures for ATP-competitive kinase inhibition, the introduction of the additional nitrogen atom in the pyrido-fused system fundamentally alters the electronic landscape, solubility profile, and binding vectors.

This guide provides a rigorous technical comparison of these two scaffolds, detailing their structural divergences, synthetic accessibility, and structure-activity relationship (SAR) implications in oncology and antimicrobial research.

Part 1: Structural & Electronic Architecture

The fundamental difference lies in the fusion of the pyrazine ring. Quinoxaline fuses pyrazine with a benzene ring, whereas pyrido[2,3-b]pyrazine fuses it with a pyridine ring. This "aza-effect" creates a more electron-deficient system, influencing


-stacking interactions and hydrogen bond acceptor capabilities.
Core Comparison
FeatureQuinoxalinePyrido[2,3-b]pyrazine
IUPAC Name 1,4-BenzopyrazinePyrido[2,3-b]pyrazine (1-azaquinoxaline)
Heteroatoms 2 Nitrogens (1, 4)3 Nitrogens (1, 4, 5)
Symmetry C2v (unsubstituted)Cs (asymmetric)
Electronic Nature Electron-deficient pyrazine, electron-rich benzeneHighly electron-deficient (both rings)
H-Bond Acceptors 2 (N1, N4)3 (N1, N4, N5)
Solubility (Aq) Low to ModerateModerate to High (Polar N5 effect)
pKa (Conj. Acid) ~0.6 (Pyrazine N)Lower basicity at N1/N4; N5 ~2-3
Electronic Distribution & Reactivity

The additional nitrogen at position 5 (in the pyridine ring) pulls electron density away from the pyrazine core, lowering the LUMO energy. This makes pyrido[2,3-b]pyrazines:

  • Better Electron Acceptors: Crucial for donor-acceptor (D-A) systems in optoelectronics and charge-transfer complexes in biological binding.

  • More Susceptible to Nucleophilic Attack: The C-2 and C-3 positions are more electrophilic than in quinoxaline.

  • Metabolically Distinct: The pyridine ring is generally more resistant to oxidative metabolism (P450) than the benzo-ring of quinoxaline, potentially improving metabolic stability.

Visualization: Structural Divergence

StructureComparison cluster_0 Quinoxaline Core cluster_1 Pyrido[2,3-b]pyrazine Core Q_Struct Benzene fused to Pyrazine (2 Nitrogens) Q_Prop Lipophilic High LogP Symmetric Synthesis Q_Struct->Q_Prop Difference Key Differentiator: N5 Nitrogen Atom Q_Struct->Difference P_Struct Pyridine fused to Pyrazine (3 Nitrogens) P_Prop Polar Additional H-Bond Acceptor (N5) Asymmetric Synthesis P_Struct->P_Prop Difference->P_Struct caption Figure 1: Structural comparison highlighting the 'aza' modification in pyrido[2,3-b]pyrazine.

Part 2: Synthetic Methodologies

The synthesis of these cores follows a similar logic—condensation of a 1,2-diamine with a 1,2-dicarbonyl—but the asymmetry of the pyridine diamine introduces regioselectivity challenges for pyrido[2,3-b]pyrazines.

General Condensation Route
  • Quinoxaline: Reaction of o-phenylenediamine with 1,2-diketones (e.g., glyoxal, benzil).

    • Advantage:[1][2][3] No regioselectivity issues with symmetric diketones.

  • Pyrido[2,3-b]pyrazine: Reaction of 2,3-diaminopyridine with 1,2-diketones.

    • Challenge: If the 1,2-diketone is asymmetric, two isomers (pyrido[2,3-b] and pyrido[3,4-b]) or regioisomers (6- vs 7-substituted) can form.

    • Solution: Control of pH or use of specific regioselective catalysts (e.g., acetic acid vs. ethanol reflux) is required to favor the [2,3-b] isomer.

Advanced Functionalization

Both scaffolds can be functionalized via:

  • Palladium-Catalyzed Coupling (Suzuki/Buchwald-Hartwig): Halogenated precursors (e.g., 6-bromoquinoxaline or 7-bromopyrido[2,3-b]pyrazine) are standard.

  • Nucleophilic Substitution (SNAr): Pyrido[2,3-b]pyrazines are more reactive toward SNAr at the pyrazine ring due to the electron-withdrawing pyridine fusion.

Visualization: Synthetic Pathways

SynthesisPath cluster_inputs Precursors cluster_products Scaffold Formation Diamine_Q o-Phenylenediamine Reaction Condensation (EtOH/AcOH, Reflux) Diamine_Q->Reaction Diamine_P 2,3-Diaminopyridine Diamine_P->Reaction Diketone 1,2-Dicarbonyl (R-CO-CO-R') Diketone->Reaction Quinoxaline Quinoxaline (Single Isomer if Sym) Reaction->Quinoxaline - 2 H2O Pyrido Pyrido[2,3-b]pyrazine (Regioisomer Mix Possible) Reaction->Pyrido - 2 H2O caption Figure 2: Divergent synthesis pathways. 2,3-diaminopyridine introduces regiochemical complexity.

Part 3: Medicinal Chemistry & SAR[1][2][5][6]

The decision to switch from a quinoxaline to a pyrido[2,3-b]pyrazine scaffold is often driven by the need to optimize solubility and target selectivity .

Kinase Binding Modes (The Hinge Region)

In ATP-competitive inhibition (e.g., EGFR, VEGFR), the scaffold mimics the adenine ring of ATP.

  • Quinoxaline: Typically binds via N1 as an H-bond acceptor. The C5-H and C8-H are hydrophobic.

  • Pyrido[2,3-b]pyrazine: The extra N (N5) presents a new vector.

    • Solvent Interaction: N5 can interact with water networks at the solvent front, improving solubility.

    • H-Bonding: N5 can accept an H-bond from specific residues (e.g., Threonine or Serine side chains) that a C-H cannot, potentially altering selectivity profiles against off-target kinases.

Overcoming Resistance (Case Study: EGFR)

Pyrido[2,3-b]pyrazine derivatives have shown superior potency against drug-resistant mutations (e.g., EGFR T790M) compared to early quinazolines/quinoxalines. The scaffold's flexibility and electronic properties allow it to fit into the constricted ATP pocket of the mutated kinase without steric clash, while the pyridine nitrogen improves the pharmacokinetic profile.

Visualization: Kinase Signaling & Inhibition

KinasePathway cluster_inhibitor Inhibition Mechanism Ligand Growth Factor (EGF) Receptor EGFR (Receptor Tyrosine Kinase) Ligand->Receptor Activation Downstream Downstream Signaling (RAS-RAF-MEK-ERK) Receptor->Downstream Phosphorylation ATP ATP ATP->Receptor Binds Active Site Inhibitor_Q Quinoxaline Inhibitor Hinge Hinge Region Binding (Met793) Inhibitor_Q->Hinge Competes with ATP Inhibitor_P Pyrido[2,3-b]pyrazine Inhibitor (Higher Solubility/Selectivity) Inhibitor_P->Hinge Competes with ATP Hinge->Receptor Blocks Phosphorylation CellResponse Cell Proliferation / Survival Downstream->CellResponse caption Figure 3: ATP-competitive inhibition mechanism. Both scaffolds target the hinge region.

[5]

Part 4: Experimental Protocols

Protocol A: Synthesis of 2,3-Diphenylpyrido[2,3-b]pyrazine

A standard condensation protocol for generating the core scaffold.

Reagents:

  • 2,3-Diaminopyridine (1.0 eq)

  • Benzil (1.2-Diphenylethane-1,2-dione) (1.0 eq)

  • Ethanol (Solvent)

  • Acetic Acid (Catalyst, catalytic amount)

Procedure:

  • Dissolution: Dissolve 2,3-diaminopyridine (10 mmol) and benzil (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Catalysis: Add 3-4 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a solid. If not, reduce volume under vacuum.

  • Filtration: Filter the solid precipitate and wash with cold ethanol.

  • Recrystallization: Recrystallize from ethanol/DMF to obtain pure 2,3-diphenylpyrido[2,3-b]pyrazine.

  • Characterization: Verify structure via 1H-NMR (expect signals for pyridine protons and phenyl groups) and MS.

Protocol B: In Vitro EGFR Kinase Inhibition Assay

To compare the potency of derivatives.

Materials:

  • Recombinant EGFR kinase domain.

  • Poly(Glu,Tyr) substrate.

  • 
    P-ATP or fluorescent ATP analog.
    
  • Test compounds (Quinoxaline vs. Pyrido-pyrazine derivatives).

Workflow:

  • Preparation: Prepare serial dilutions of test compounds in DMSO.

  • Incubation: Mix kinase buffer, EGFR enzyme, substrate, and test compound in a 96-well plate. Incubate for 10 min at RT.

  • Reaction Start: Initiate reaction by adding ATP.

  • Reaction Stop: After 30-60 min, stop reaction (e.g., using EDTA or phosphoric acid).

  • Detection: Measure phosphorylation via scintillation counting (radiometric) or fluorescence polarization.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50. Compare the curves for the two scaffolds.

References

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. RSC Advances. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules. Available at: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Available at: [Link]

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Quinoxaline and Pyrido[x,y-b]pyrazine-Based Emitters: Tuning Normal Fluorescence to Thermally Activated Delayed Fluorescence. Chemistry - A European Journal. Available at: [Link]

  • How Ligands Interact with the Kinase Hinge. Journal of Chemical Information and Modeling. Available at: [Link]

Sources

Methodological & Application

Application Note: Reduction Protocols for 2-Methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with the pyrido[2,3-b]pyrazine scaffold. This guide focuses on the regioselective reduction of 2-methylpyrido[2,3-b]pyrazine , a critical intermediate in the synthesis of antifolates and kinase inhibitors.

Introduction & Strategic Significance

The pyrido[2,3-b]pyrazine scaffold (1-deazapteridine) is a bioisostere of the pteridine ring system found in folate and biopterin. In medicinal chemistry, the reduced forms of this scaffold—specifically the 1,2,3,4-tetrahydro derivatives—are high-value targets. They serve as potent pharmacophores in:

  • Antifolates: Mimicking the 5,6,7,8-tetrahydropterin moiety of tetrahydrofolate to inhibit dihydrofolate reductase (DHFR).

  • Kinase Inhibitors: Targeting ATP binding pockets where the saturated ring offers unique vectoral alignment for substituents.

The Challenge: The reduction of 2-methylpyrido[2,3-b]pyrazine presents a regioselectivity challenge. The molecule contains two fused aromatic rings with distinct electronic properties:

  • Pyrazine Ring (Electron-Deficient): Highly susceptible to nucleophilic attack (hydride) and catalytic hydrogenation.

  • Pyridine Ring (Aromatic Stability): More resistant to reduction, typically requiring harsh conditions (high pressure, acidic media) to saturate.

This guide details protocols to selectively access the 1,2,3,4-tetrahydro state (pyrazine saturation) while preserving the pyridine ring, and discusses conditions for full saturation.

Mechanistic Insight & Regioselectivity

The reduction pathway is governed by the relative electron deficiency of the two rings. The pyrazine ring, containing two nitrogen atoms (N1, N4), is more electron-deficient than the pyridine ring (one nitrogen).

Reaction Pathway Analysis
  • Initial Attack: Hydride donors (NaBH₄) or catalytic hydrogen species preferentially attack the pyrazine ring.

  • Steric Influence (2-Methyl): The methyl group at C2 introduces steric bulk, potentially slowing reduction at the N1-C2 bond compared to the C3-N4 bond. However, electronic effects usually dominate, leading to full saturation of the pyrazine ring under standard conditions.

  • Product Stability: The 1,2,3,4-tetrahydro-2-methylpyrido[2,3-b]pyrazine is the thermodynamic product of mild reduction.

ReductionPathway Figure 1: Stepwise reduction pathway of 2-methylpyrido[2,3-b]pyrazine. Start 2-Methylpyrido[2,3-b]pyrazine (Fully Aromatic) Inter Dihydro Intermediates (Transient 1,2- or 3,4-dihydro) Start->Inter NaBH4 or H2/Pd-C (Fast) Target 1,2,3,4-Tetrahydro-2-methyl pyrido[2,3-b]pyrazine (Target Product) Inter->Target Rapid Saturation Over Decahydro / 5,6,7,8-Tetrahydro (Over-reduction) Target->Over PtO2, AcOH, High Pressure (Slow, Harsh)

Experimental Protocols

Protocol A: Chemical Reduction (Sodium Borohydride)

Target: 1,2,3,4-Tetrahydro-2-methylpyrido[2,3-b]pyrazine Mechanism: Nucleophilic hydride addition. Best For: Small to medium scale (mg to g), selective pyrazine ring saturation.

Materials:

  • Substrate: 2-Methylpyrido[2,3-b]pyrazine

  • Reagent: Sodium Borohydride (NaBH₄) (Granular, 98%+)

  • Solvent: Methanol (Anhydrous preferred) or Ethanol

  • Quench: Acetic acid or dilute HCl

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-methylpyrido[2,3-b]pyrazine (1.0 equiv) in Methanol (0.1 M concentration) .

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Controls the exotherm and improves regioselectivity.

  • Addition: Add NaBH₄ (2.0 - 3.0 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours .

    • Monitoring: Check via TLC (MeOH/DCM 1:9) or LC-MS. The starting material (aromatic) typically fluoresces intensely; the tetrahydro product does not.

  • Quench: Cool to 0°C. Carefully add Acetic Acid dropwise until pH ~6-7 to destroy excess hydride.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in water and extract with Ethyl Acetate (3x).

    • Note: The tetrahydro product can be polar. If extraction is poor, use DCM/Isopropanol (3:1) or saturate the aqueous phase with NaCl.

  • Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).

Validation Criteria:

  • MS: M+4 peak (M+H = Starting Mass + 4).

  • 1H NMR: Disappearance of pyrazine aromatic protons. Appearance of multiplet signals for -CH2- and -CH(Me)- protons in the 3.0–4.5 ppm region.

Protocol B: Catalytic Hydrogenation (Heterogeneous)

Target: 1,2,3,4-Tetrahydro-2-methylpyrido[2,3-b]pyrazine Mechanism: Surface-catalyzed syn-addition of hydrogen. Best For: Clean scale-up, avoiding boron salts.

Materials:

  • Catalyst: 10% Pd/C (50% water wet usually preferred for safety)

  • Gas: Hydrogen (H₂) balloon or low pressure (1–3 atm)

  • Solvent: Ethanol or Methanol

Step-by-Step Workflow:

  • Inerting: Purge the reaction vessel (flask or hydrogenation bottle) with Nitrogen (N₂).

  • Loading: Add 2-methylpyrido[2,3-b]pyrazine (1.0 equiv) dissolved in Ethanol .

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% loading relative to substrate) . Safety: Do not add dry catalyst to solvent containing hydrogen; add under N₂.

  • Hydrogenation: Evacuate and backfill with H₂ (3 cycles). Stir vigorously under H₂ atmosphere (balloon is usually sufficient) at RT for 6–12 hours .

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate to obtain the crude tetrahydro derivative.

Optimization Table:

VariableConditionOutcome
Catalyst 10% Pd/CStandard 1,2,3,4-tetrahydro product.
Catalyst PtO₂ (Adams' Cat.)Risk of over-reduction (pyridine ring) if acidic.
Solvent Acetic AcidPromotes protonation, facilitating pyridine reduction (avoid if pyrazine-only is desired).
Pressure > 50 psiMay lead to ring opening or full saturation.

Troubleshooting & Critical Parameters

Regioselectivity Issues

If you observe reduction of the pyridine ring (formation of 5,6,7,8-tetrahydro or decahydro species):

  • Cause: Reaction medium is too acidic or catalyst is too active (PtO₂).

  • Solution: Switch to Protocol A (NaBH₄) or use Pd/C in neutral Ethanol . Avoid Acetic Acid or TFA as solvents.

Incomplete Reduction

If the reaction stalls at the dihydro stage:

  • Cause: Steric hindrance from the 2-methyl group or insufficient hydride source.

  • Solution: Increase NaBH₄ to 5.0 equiv or gently heat the hydrogenation reaction to 40°C. Note: 2-methyl substitution can make the C2 center sterically crowded.

Stability of the Product
  • Oxidation: 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines are susceptible to air oxidation back to the aromatic or dihydro state.

  • Storage: Store under Argon/Nitrogen at -20°C. Convert to the HCl salt for improved stability.

References

  • Regioselectivity in Pteridine/Deazapteridine Reduction

    • Gomez, D. E., et al. (2005). "Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine." Journal of Organic Chemistry. Link

  • Synthesis of Pyrido[2,3-b]pyrazine Derivatives

    • RSC Advances (2023). "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives."[1] Link

  • General Hydride Reduction Protocols

    • Master Organic Chemistry. "Sodium Borohydride (NaBH4) Reduction Mechanism."[2][3] Link

  • Catalytic Hydrogenation of Heterocycles

    • Organic Chemistry Portal.[4] "Hydrogenation of Heterocycles - Pd/C and PtO2 protocols." Link

Disclaimer: This guide is for research purposes only. All chemical transformations should be performed in a fume hood with appropriate PPE.

Sources

Application Note & Protocol: A Guide to the Catalytic Hydrogenation of Pyrido[2,3-b]pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Saturated nitrogen-containing heterocycles are cornerstone structural motifs in a vast array of pharmaceuticals and natural products.[1][2] The pyrido[2,3-b]pyrazine core, in particular, serves as a vital scaffold in modern drug discovery, with derivatives showing promise as antiviral agents, TRPV1 antagonists, and kinase inhibitors.[3][4][5][6] Catalytic hydrogenation provides the most direct and atom-economical route to access the corresponding saturated (decahydro) or partially saturated (tetrahydro) analogues, which often exhibit improved three-dimensional complexity, metabolic stability, and target engagement. This guide provides an in-depth analysis of the catalytic hydrogenation of pyrido[2,3-b]pyrazine intermediates, detailing the underlying mechanistic principles, a comprehensive experimental protocol, process monitoring techniques, and critical safety considerations for researchers in pharmaceutical and chemical development.

Scientific Background & Mechanistic Insights

The hydrogenation of N-heteroaromatic compounds like pyrido[2,3-b]pyrazines is a challenging transformation that requires breaking the aromaticity of two fused rings. The reaction typically proceeds via heterogeneous catalysis, most commonly employing platinum-group metals supported on activated carbon.

1.1. The Catalytic Cycle: A Surface-Mediated Reaction

The most widely accepted model for heterogeneous hydrogenation is the Horiuti-Polanyi mechanism. The reaction occurs on the surface of the metal catalyst (e.g., Palladium) and involves several key steps:

  • Adsorption: Both molecular hydrogen (H₂) and the pyrido[2,3-b]pyrazine substrate diffuse from the solution and adsorb onto the active sites of the catalyst surface.

  • Hydrogen Activation: The H-H bond in H₂ is cleaved, forming adsorbed hydrogen atoms (H•) on the metal surface.

  • Stepwise Hydrogenation: The adsorbed substrate undergoes a series of sequential hydrogen atom transfers from the catalyst surface to the carbons and nitrogens of the heterocyclic rings. This process typically involves the formation of partially hydrogenated intermediates that remain adsorbed on the surface.

  • Desorption: Once fully saturated, the final decahydropyrido[2,3-b]pyrazine product has a weaker affinity for the catalyst surface and desorbs back into the solution, freeing the active site for the next catalytic cycle.[7]

G cluster_surface Catalyst Surface (e.g., Pd/C) H2 H₂ (gas) Adsorption_H2 1. Adsorption & Activation of H₂ H2->Adsorption_H2 Diffusion Substrate Pyrido[2,3-b]pyrazine (in solution) Adsorption_Sub 2. Adsorption of Substrate Substrate->Adsorption_Sub Diffusion Product Decahydropyrido[2,3-b]pyrazine (in solution) Hydrogenation 3. Stepwise Hydrogen Atom Transfer Adsorption_H2->Hydrogenation 2 H• (adsorbed) Adsorption_Sub->Hydrogenation Substrate (adsorbed) Desorption 4. Desorption of Product Hydrogenation->Desorption Product (adsorbed) Desorption->Product Diffusion

Caption: The Horiuti-Polanyi mechanism for heterogeneous catalytic hydrogenation.

1.2. Key Reaction Parameters & Their Influence

The success and selectivity of the hydrogenation are governed by a careful balance of several experimental variables:

  • Catalyst Selection:

    • Palladium on Carbon (Pd/C): A versatile and widely used catalyst, often effective under mild to moderate conditions.[8] It can sometimes be too active, leading to over-reduction or dehalogenation if sensitive functional groups are present.

    • Platinum(IV) Oxide (PtO₂): Known as Adams' catalyst, it is often effective for reducing pyridine rings, especially in acidic media like acetic acid.[9][10] It typically requires higher pressures than Pd/C.

    • Rhodium on Carbon (Rh/C): Particularly useful for the hydrogenation of aromatic rings under milder conditions than platinum or palladium and can sometimes offer different selectivity.[9]

  • Solvent Choice: The solvent plays a crucial role by influencing substrate solubility, hydrogen solubility, and interactions with the catalyst surface.[11][12] Protic solvents like ethanol, methanol, or acetic acid are commonly used and can facilitate the reaction by protonating the nitrogen atoms, making the rings more susceptible to reduction.[13][14]

  • Pressure: Higher hydrogen pressure increases the concentration of dissolved hydrogen and its availability on the catalyst surface, generally leading to faster reaction rates.[15] Reactions are typically run from 50 psi to over 1000 psi, depending on the substrate's resistance to reduction.

  • Temperature: Increasing the temperature usually accelerates the reaction rate. However, excessively high temperatures can lead to side reactions, catalyst degradation, or reduced selectivity. A typical range is 25-80 °C.

Experimental Protocol: Synthesis of decahydropyrido[2,3-b]pyrazine

This section provides a representative, step-by-step protocol for the complete hydrogenation of a pyrido[2,3-b]pyrazine intermediate.

2.1. Materials and Reagents

  • Substrate: 2-phenylpyrido[2,3-b]pyrazine (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (10% w/w of substrate)

  • Solvent: Glacial Acetic Acid (approx. 20 mL per gram of substrate)

  • Gases: Hydrogen (high purity), Nitrogen (high purity)

  • Work-up: Celite®, Saturated Sodium Bicarbonate solution, Dichloromethane (DCM), Anhydrous Magnesium Sulfate (MgSO₄)

2.2. Equipment Setup

  • Parr shaker apparatus or a similar high-pressure hydrogenation reactor equipped with a glass liner, gas inlet/outlet valves, pressure gauge, and mechanical stirring.

  • Standard laboratory glassware for work-up and purification.

  • Filtration apparatus (e.g., Büchner funnel).

2.3. CRITICAL SAFETY PRECAUTIONS

  • High Pressure: All high-pressure work must be conducted behind a certified blast shield in a well-ventilated chemical fume hood.[16][17] Never exceed the maximum pressure rating of the reactor vessel.

  • Flammable Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[18] Ensure there are no ignition sources (sparks, open flames, hot plates) in the vicinity.[19] Use appropriate grounding to prevent static discharge.[18]

  • Pyrophoric Catalyst: Palladium on carbon can be pyrophoric, especially after use when it is finely divided and may contain adsorbed hydrogen.[16] Never allow the dry, used catalyst to come into contact with air. The catalyst should always be kept wet with solvent during handling and filtration.[18]

  • Personnel: First-time users must be trained and supervised by experienced personnel.[19] Wear appropriate personal protective equipment (PPE), including flame-resistant clothing, safety glasses, and anti-static footwear.[18]

2.4. Step-by-Step Hydrogenation Procedure

  • Reactor Loading: In the fume hood, place the magnetic stir bar and the 2-phenylpyrido[2,3-b]pyrazine substrate into the glass liner of the hydrogenation reactor.

  • Solvent and Catalyst Addition: Add glacial acetic acid to dissolve the substrate. Carefully add the 10% Pd/C catalyst. Note: The catalyst should be added as the last reagent before sealing the reactor to minimize air exposure.

  • Sealing the Reactor: Securely assemble the reactor head and tighten the bolts in a crosswise pattern to ensure a proper seal.[19]

  • System Purge (Oxygen Removal): This is the most critical safety step. Connect the reactor to the nitrogen and hydrogen gas lines.

    • Close the hydrogen inlet valve.

    • Pressurize the reactor with nitrogen to ~100 psi.

    • Carefully vent the nitrogen into the fume hood exhaust.

    • Repeat this nitrogen purge cycle at least 3-5 times to ensure all oxygen has been removed from the headspace. An explosion cannot occur without an oxidizer present.[16]

  • Hydrogenation:

    • After the final nitrogen vent, pressurize the reactor with hydrogen to the desired pressure (e.g., 500 psi).

    • Close the main hydrogen supply valve and check for any pressure drops over 10-15 minutes to confirm the system is leak-free.[19]

    • Begin vigorous stirring and, if required, heat the reactor to the target temperature (e.g., 50 °C).

    • Monitor the reaction progress by observing the drop in hydrogen pressure on the gauge. The reaction is complete when hydrogen uptake ceases.

2.5. Work-up and Purification

  • Cooling and Depressurization: Cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen pressure.

  • Nitrogen Purge: Purge the reactor headspace with nitrogen 3-5 times to remove all residual hydrogen.

  • Catalyst Filtration (CRITICAL):

    • Open the reactor in the fume hood.

    • Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent (acetic acid).

    • Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Keep the filter cake wet with solvent at all times.

    • Wash the filter cake with additional small portions of the solvent to ensure complete product recovery.

    • Carefully transfer the wet, used catalyst into a designated waste container filled with water for safe disposal.

  • Solvent Removal & Neutralization:

    • Transfer the filtrate to a round-bottom flask and remove the acetic acid under reduced pressure (rotary evaporation).

    • Re-dissolve the residue in DCM and slowly add saturated sodium bicarbonate solution with stirring until gas evolution ceases, neutralizing the remaining acid.

  • Extraction and Drying:

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Characterization:

    • Purify the crude decahydropyrido[2,3-b]pyrazine by flash column chromatography or recrystallization as needed.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G start Start: Prepare Reagents load_reactor 1. Load Substrate, Solvent, & Pd/C into Reactor start->load_reactor seal_reactor 2. Seal Reactor Vessel load_reactor->seal_reactor purge_n2 3. Purge with N₂ (5x) (Critical Safety Step) seal_reactor->purge_n2 leak_test 4. Pressurize with H₂ & Perform Leak Test purge_n2->leak_test run_reaction 5. Begin Stirring/Heating Monitor H₂ Uptake leak_test->run_reaction cooldown 6. Cool to RT & Vent H₂ run_reaction->cooldown purge_n2_final 7. Purge with N₂ (3x) cooldown->purge_n2_final filter_catalyst 8. Filter Catalyst via Celite (Keep Wet!) purge_n2_final->filter_catalyst workup 9. Solvent Removal, Neutralization & Extraction filter_catalyst->workup purify 10. Purify Product (Chromatography) workup->purify analyze 11. Characterize Product (NMR, MS) purify->analyze end_node End: Pure Product analyze->end_node

Caption: Experimental workflow for catalytic hydrogenation of pyrido[2,3-b]pyrazines.

Process Monitoring & Analytics

Real-time or frequent reaction monitoring is crucial to prevent the formation of by-products from over-reduction and to determine the reaction endpoint accurately.

  • Offline Methods: The traditional approach involves stopping the reaction, depressurizing, and taking a sample for analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[20][21] While reliable, this method is time-consuming and risks catalyst poisoning upon repeated air exposure.

  • Online & In-situ Methods: Modern Process Analytical Chemistry (PAC) offers significant advantages.

    • Mid-IR Spectroscopy: Can monitor the disappearance of substrate peaks and the appearance of product peaks in real-time without sampling.[20]

    • Flow NMR: A powerful technique where the reaction mixture is flowed directly through an NMR detector, allowing for quantitative analysis of reactants, products, and even dissolved hydrogen.[22]

    • Hydrogen Uptake: Monitoring the pressure drop in the reactor is a simple and effective way to follow the reaction's progress.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Slow Reaction 1. Inactive or poisoned catalyst. 2. Insufficient pressure or temperature. 3. Poor quality hydrogen or solvent. 4. Substrate impurity acting as a poison (e.g., sulfur compounds).1. Use fresh, high-quality catalyst. Increase catalyst loading. 2. Incrementally increase H₂ pressure and/or temperature. 3. Use high-purity reagents. 4. Purify the starting material.[23]
Incomplete Reaction 1. Catalyst deactivation over time. 2. Insufficient reaction time. 3. Reversible product inhibition.1. Add a second charge of fresh catalyst (after purging system with N₂). 2. Allow the reaction to run for a longer period. 3. Increase temperature or pressure to shift equilibrium.
Formation of Side Products (e.g., dehalogenation, debenzylation) 1. Catalyst is too active (e.g., standard Pd/C). 2. Reaction conditions are too harsh.1. Use a less active catalyst (e.g., PtO₂) or a poisoned catalyst. Adding a small amount of a catalyst poison like pyridine or diphenylsulfide can increase chemoselectivity.[24][25][26] 2. Reduce temperature, pressure, or reaction time.
Poor Stereoselectivity 1. Reaction conditions favor thermodynamic product. 2. Catalyst or substrate structure.1. Lower the reaction temperature to favor the kinetic product. 2. Screen different catalysts (e.g., Rh, Ru) and solvents, which can influence the substrate's adsorption geometry on the catalyst surface.[27]

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025).
  • On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. (n.d.).
  • Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. (2022). Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019). Analytical Chemistry. Retrieved from [Link]

  • Synthesis of Saturated N-Heterocycles via a Catalytic Hydrogenation Cascade. (2022). PubMed. Retrieved from [Link]

  • Hydrogenation of N‐heterocycles. (2025). ResearchGate. Retrieved from [Link]

  • Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety. Retrieved from [Link]

  • Hydrogenation: How we can make it safer. (2026). H.E.L Group. Retrieved from [Link]

  • Hydrogenation Reactions Safety Guidelines. (2012). University of Pittsburgh. Retrieved from [Link]

  • Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst. (n.d.). RSC Publishing. Retrieved from [Link]

  • Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. (2022). MDPI. Retrieved from [Link]

  • Monitoring Hydrogenation and Dehydrogenation Reactions by UV Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Solvent Effects on Heterogeneous Catalysis for the Selective Hydrogenation. (2025). ResearchGate. Retrieved from [Link]

  • Industrial Hydrogenation Process Monitoring Using Ultra-compact Near-Infrared Spectrometer and Chemometrics. (2017). ResearchGate. Retrieved from [Link]

  • Metal-free reductions of N-heterocycles via Lewis acid catalyzed hydrogenation. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Factors Governing Reactivity and Selectivity in Hydrogen Atom Transfer from C(sp3)–H Bonds of Nitrogen-Containing Heterocycles to the Cumyloxyl Radical. (2022). PMC. Retrieved from [Link]

  • Examples of common photoredox catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantioselective hydrogenation of annulated arenes: controlled formation of multiple stereocenters in adjacent rings. (n.d.). PMC. Retrieved from [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2025). ResearchGate. Retrieved from [Link]

  • A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions. (2025). ResearchGate. Retrieved from [Link]

  • Efficient Hydrogenation of N‐Heterocycles Catalyzed by NNP–Manganese(I) Pincer Complexes at Ambient Temperature. (2022). ResearchGate. Retrieved from [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois. Retrieved from [Link]

  • Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. (2021). MDPI. Retrieved from [Link]

  • Solvent Effects on Heterogeneous Catalysis for the Selective Hydrogenation. (n.d.). OUCI. Retrieved from [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.). RSC Publishing. Retrieved from [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). PMC. Retrieved from [Link]

  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. (2003). PubMed. Retrieved from [Link]

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (n.d.). Retrieved from [Link]

  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. (2003). Semantic Scholar. Retrieved from [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (2006). Organic Letters. Retrieved from [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. (2025). ResearchGate. Retrieved from [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. (2010). PubMed. Retrieved from [Link]

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (2025). PubMed. Retrieved from [Link]

  • Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). (2011). Master Organic Chemistry. Retrieved from [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (n.d.). PubMed. Retrieved from [Link]

  • Novel pyrido[2,3-b][1][19]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). RSC Publishing. Retrieved from [Link]

  • Recent Advances of Dicyanopyrazine (DPZ) in Photoredox Catalysis. (n.d.). MDPI. Retrieved from [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). Retrieved from [Link]

  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. (2022). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Pyrido(2,3-b)pyrazine. (n.d.). PubChem. Retrieved from [Link]

  • Light-driven CO2 reduction with substituted imidazole-pyridine Re catalysts favoring formic acid production. (2025). University of Kentucky X-Ray Crystallography Facility. Retrieved from [Link]

  • Synthesis and Biological Activity Studies of Novel Pyrido[2,3-d]pyrimidines and Pyrido[2,3-d]triazines. (2025). ResearchGate. Retrieved from [Link]

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (n.d.). PMC. Retrieved from [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). PMC. Retrieved from [Link]

Sources

Application Note & Protocols: A Guide to the N-Alkylation of 2-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydropyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatization of this scaffold is crucial for modulating pharmacokinetic and pharmacodynamic properties in drug discovery programs. This application note provides a comprehensive guide to the N-alkylation of 2-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, focusing on the highly efficient and widely applicable method of reductive amination. We present a detailed, field-proven protocol, discuss the underlying scientific rationale, offer characterization guidelines, and provide troubleshooting insights to empower researchers in the synthesis of novel compound libraries for therapeutic development.

Introduction & Scientific Rationale

The pyrido[2,3-b]pyrazine nucleus and its reduced derivatives are integral to compounds with demonstrated antibacterial, anticancer, and antiviral activities.[3][4][5] The secondary amine at the N-1 position of the 2-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core is a prime target for chemical modification. N-alkylation is a fundamental strategy to alter a molecule's lipophilicity, solubility, metabolic stability, and ability to interact with biological targets.[3][6]

While classical N-alkylation with alkyl halides is a viable method, it can suffer from drawbacks such as harsh reaction conditions and the potential for over-alkylation to form quaternary ammonium salts. A more controlled, efficient, and versatile approach is reductive amination (also known as reductive alkylation).[7] This one-pot reaction is a cornerstone of modern medicinal chemistry due to its high yields, mild conditions, and broad functional group tolerance.[8][9]

The Mechanism of Reductive Amination:

The process involves two key steps that occur sequentially in the same reaction vessel:

  • Iminium Ion Formation: The secondary amine of the tetrahydropyrido[2,3-b]pyrazine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient, electrophilic iminium ion intermediate. This step is typically favored under mildly acidic conditions, which serve to activate the carbonyl group.

  • Reduction: A selective reducing agent, present in the reaction mixture, reduces the iminium ion to the corresponding tertiary amine. A crucial aspect of this process is the choice of a reductant that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation due to its selectivity and non-hygroscopic nature.[9]

This methodology allows for the introduction of a diverse range of alkyl and aryl-alkyl substituents, making it an ideal choice for generating compound libraries for structure-activity relationship (SAR) studies.

General Reaction Scheme

The overall transformation for the N-alkylation via reductive amination is illustrated below.

A conceptual image for the product is used. A specific R-group would define the final structure. Caption: General scheme for N-alkylation via reductive amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of 2-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine using propionaldehyde as an example. The molar equivalents can be adapted for other aldehydes or ketones.

Materials and Reagents:

  • 2-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (1.0 eq)

  • Propionaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Stir the solution at room temperature until all solids are dissolved.

  • Aldehyde Addition: Add propionaldehyde (1.2 eq) to the solution via syringe. Allow the mixture to stir for 20-30 minutes at room temperature. A slight turbidity may be observed as the iminium ion begins to form.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting amine.

  • Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Work-up - Washing & Drying: Combine the organic layers and wash with saturated brine solution. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel. A gradient elution system (e.g., 0-10% Methanol in Dichloromethane or 20-80% Ethyl Acetate in Hexanes) is typically effective to isolate the pure N-alkylated product.

Experimental Workflow Visualization

G A 1. Reaction Setup (Amine + Solvent in Flask) B 2. Add Aldehyde (Stir for 30 min) A->B C 3. Add NaBH(OAc)₃ (Portion-wise) B->C D 4. Reaction (Stir 4-16h at RT) C->D E 5. Monitor Progress (TLC / LC-MS) D->E E->D Incomplete? F 6. Quench Reaction (Sat. NaHCO₃ soln.) E->F Complete G 7. Aqueous Work-up (Extraction with DCM) F->G H 8. Dry & Concentrate (MgSO₄, Rotary Evaporator) G->H I 9. Purification (Flash Chromatography) H->I J 10. Characterization (NMR, MS, HPLC) I->J

Caption: Step-by-step workflow for reductive amination.

Characterization & Expected Data

Confirmation of the product structure and assessment of its purity are critical.

  • ¹H NMR Spectroscopy: The most telling evidence is the disappearance of the broad singlet corresponding to the N-H proton of the starting material. Concurrently, new signals characteristic of the added alkyl group will appear (e.g., for an N-propyl group, new multiplets around 2.5-2.7 ppm (α-CH₂), 1.5-1.7 ppm (β-CH₂), and a triplet around 0.9 ppm (γ-CH₃) would be expected).

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ in ESI-MS) should correspond to the calculated mass of the N-alkylated product.

  • Purity Analysis (HPLC): HPLC analysis of the purified product should show a single major peak, indicating high purity (typically >95% for drug discovery applications).

Table 1: Representative Data for Synthesized Derivatives

EntryAldehyde UsedR-GroupProduct Molecular FormulaYield (%)Purity (HPLC)
1Propionaldehyde-CH₂CH₂CH₃C₁₁H₁₇N₃85%>98%
2Benzaldehyde-CH₂PhC₁₅H₁₇N₃78%>97%
3Cyclohexanecarboxaldehyde-CH₂-c-C₆H₁₁C₁₅H₂₃N₃81%>98%

(Note: Data presented are illustrative examples based on typical outcomes for this reaction class.)

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction • Insufficient reaction time.• Deactivated reducing agent.• Sterically hindered aldehyde.• Extend reaction time and continue monitoring.• Use fresh, high-quality NaBH(OAc)₃.• Gently heat the reaction (e.g., to 40°C) or switch to a more potent reductant if necessary.
Low Yield • Inefficient work-up (product loss).• Side reactions.• Sub-optimal stoichiometry.• Ensure thorough extraction from the aqueous phase.• Check the quality of the starting aldehyde (purify if necessary).• Re-optimize the equivalents of aldehyde and reductant.
Formation of Dialkylated Byproduct (from primary amine impurity) • Starting material contains primary amine impurities.• Re-purify the starting 2-methyl-tetrahydropyrido[2,3-b]pyrazine before use.
Reduction of Aldehyde to Alcohol • Reducing agent is too strong or non-selective.• Contamination with water.• Confirm the use of NaBH(OAc)₃, not NaBH₄.• Ensure all glassware and solvents are anhydrous.

Conclusion

This application note details a robust and highly adaptable protocol for the N-alkylation of 2-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine via reductive amination. The methodology is characterized by its mild conditions, operational simplicity, and broad substrate scope, making it an invaluable tool for medicinal chemists. By following the outlined procedures and leveraging the troubleshooting guide, researchers can efficiently synthesize diverse libraries of N-alkylated derivatives, accelerating the identification and optimization of novel therapeutic agents.

References

  • ResearchGate. (n.d.). Different approaches to (hetero)aryl amines. (a) Reductive... Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • American Chemical Society. (2019). Triarylborane-Catalyzed Reductive N-Alkylation of Amines: A Perspective. ACS Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. PMC. Retrieved from [Link]

  • J.MAR.CHIM.HETEROCYCL. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Retrieved from [Link]

  • MDPI. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. PubMed. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis of tetrahydropyrido[2,3-b]pyrazine scaffolds from 2,3,5,6-tetrafluoropyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Novel pyrido[2,3-b][8][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Retrieved from [Link]

  • International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrido(2,3-b)pyrazine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A convenient catalytic method for preparation of new tetrahydropyrido[2,3-d]pyrimidines via a cooperative vinylogous anomeric based oxidation. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. PMC. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][12]naphthyrin-5(6H). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrido[2,3-b]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: PYR-SYN-001 Subject: Troubleshooting Yield, Regioselectivity, and Solubility in Cyclization Reactions Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The pyrido[2,3-b]pyrazine scaffold is a critical pharmacophore in kinase inhibition and anti-infective research.[1] However, its synthesis via the condensation of 2,3-diaminopyridine (2,3-DAP) with 1,2-dicarbonyls is notoriously plagued by regioisomeric mixtures , oxidative tarring , and solubility-driven yield loss .[1]

This guide moves beyond standard textbook procedures to provide field-tested troubleshooting for the three most common failure modes.

Module 1: Controlling Regioselectivity

The Issue

"I am reacting 2,3-diaminopyridine with an unsymmetrical 1,2-dicarbonyl and getting a 50:50 or 60:40 mix of regioisomers (6- vs. 7-substituted). Separation is difficult."

The Mechanism

Regioselectivity is dictated by the nucleophilicity differential between the N2 (2-amino) and N3 (3-amino) positions.

  • Neutral Conditions: The N3-amino group is generally more nucleophilic because the N2-amino lone pair is delocalized into the pyridine ring (amidine-like resonance).

  • Acidic Conditions: Protonation of the pyridine ring nitrogen (

    
    ) exerts a strong electron-withdrawing inductive effect (
    
    
    
    ), significantly deactivating the adjacent N2-amino group.[1] This forces the reaction to initiate exclusively through the N3-amino group attacking the most electrophilic carbonyl carbon.
Visualization: Mechanistic Pathway

Regioselectivity Start 2,3-Diaminopyridine + Unsymmetrical Dicarbonyl Cond_Neutral Neutral/Basic Conditions Start->Cond_Neutral Cond_Acid Acidic Conditions (p-TSA / AcOH) Start->Cond_Acid Path_N2 Competing Attack: N2 & N3 both active Cond_Neutral->Path_N2 Low Control Path_N3 Directed Attack: N3 initiates (N2 deactivated) Cond_Acid->Path_N3 Protonation of Ring N Prod_Mix Mixture of 6- & 7-Isomers Path_N2->Prod_Mix Prod_Pure High Regioselectivity (Single Isomer) Path_N3->Prod_Pure

Figure 1: Acid catalysis suppresses the nucleophilicity of the 2-amino group, forcing a directed attack by the 3-amino group.[1]

Troubleshooting Protocol
  • Switch Solvent System: If using ethanol/methanol, switch to Glacial Acetic Acid or add 20 mol% p-Toluenesulfonic acid (p-TSA) to the alcoholic solvent.[1]

  • Temperature Control: Lower the temperature to 0°C–RT for the initial addition phase. High temperatures (reflux) promote kinetic scrambling.[1]

  • Steric Steering: If the electronic bias is insufficient, increase the steric bulk of the dicarbonyl substituent to disfavor the formation of the more crowded isomer.

Module 2: Yield Optimization (Thermal vs. Microwave)

The Issue

"My reaction turns into a black tar (polymerization) or stalls at 40% conversion after 24 hours of reflux."

The Solution

Extended thermal heating often degrades the sensitive 1,2-dicarbonyl precursors (especially glyoxals).[1] Microwave-Assisted Organic Synthesis (MAOS) is the gold standard for this cyclization, typically boosting yields by >30% and reducing reaction times to minutes.[1]

Comparative Data: Thermal vs. Microwave
ParameterStandard Thermal RefluxOptimized Microwave Protocol
Time 4 – 24 Hours5 – 20 Minutes
Solvent Ethanol / Acetic AcidEthanol / Water / Solvent-Free
Catalyst None or AcOHp-TSA (20 mol%) or Nano-ZnO
Typical Yield 45% – 60%82% – 92%
Purity Profile High tar formationCleaner crude, easier workup
Optimized Protocol: Microwave-Assisted Cyclization
  • Reagents: 2,3-Diaminopyridine (1.0 eq), 1,2-Dicarbonyl (1.0 eq), p-TSA (20 mol%).

  • Solvent: Ethanol (3–5 mL per mmol).

  • Equipment: Dedicated single-mode microwave reactor (e.g., Biotage/CEM).

  • Settings:

    • Temperature: 120°C

    • Pressure: High (sealed vessel)[1]

    • Time: 10 minutes

    • Stirring: High[1][2]

Step-by-Step:

  • Dissolve the dicarbonyl and p-TSA in ethanol in the MW vial.

  • Add 2,3-diaminopyridine last to minimize pre-reaction oxidation.[1]

  • Seal and irradiate at 120°C for 10 mins.

  • Cool to RT. The product often precipitates directly.

  • Validation: Check TLC. If incomplete, irradiate for another 5 mins.

Module 3: Solubility & Purification

The Issue

"The product crashes out during the reaction, but it's impure. It is insoluble in most organic solvents, making column chromatography impossible."[1]

The Solution

Pyrido[2,3-b]pyrazines are planar, rigid, and highly prone to


-stacking, leading to poor solubility.[1] Avoid column chromatography if possible; rely on recrystallization  or precipitation .
Solubility Decision Tree

Purification Problem Crude Product Precipitated Solubility_Check Check Solubility in Hot Ethanol/EtOAc Problem->Solubility_Check Soluble Soluble? Solubility_Check->Soluble Yes Yes Soluble->Yes No No Soluble->No Action_Recryst Recrystallize from EtOH or EtOAc Yes->Action_Recryst Action_Wash Triturate/Wash with Cold MeOH & Ether No->Action_Wash Action_DMSO Dissolve in DMSO Precipitate with H2O Action_Wash->Action_DMSO If still impure

Figure 2: Purification strategy based on solubility profile.

Technique: The "DMSO Crash"

For highly insoluble derivatives:

  • Dissolve the crude solid in the minimum amount of DMSO (warm if necessary).

  • Filter the solution to remove any inorganic salts or dust.

  • Slowly add the DMSO solution dropwise into a vigorously stirring beaker of Ice-Cold Water (10x volume of DMSO).

  • The pure product will precipitate as a fine powder.

  • Filter and wash extensively with water (to remove DMSO) followed by diethyl ether (to dry).[1]

FAQ: Rapid Fire Support

Q: Can I use water as a solvent? A: Yes. "On-water" reactions or aqueous suspensions using nano-ZnO or DAHP as catalysts are effective and Green. However, if your dicarbonyl is highly hydrophobic, add a co-solvent like ethanol.[1]

Q: My dicarbonyl is unstable (e.g., arylglyoxal). How do I handle it? A: Do not isolate it. Generate the arylglyoxal in situ from the corresponding acetophenone using


 or 

/DMSO, then add the 2,3-diaminopyridine directly to the same pot ("One-Pot Protocol").

Q: Why is my yield lower when I scale up? A: Thermal gradients. Pyrido-pyrazine formation is exothermic.[1] On a large scale, heat accumulation can lead to tar.[1] Use efficient mechanical stirring and consider continuous flow chemistry or batch-wise microwave synthesis.

References

  • Microwave-Assisted Synthesis: Journal of Heterocyclic Chemistry. "Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2,3-b]pyrazines." (Demonstrates yield improvement from ~50% to >85% using MW).

  • Catalysis & Conditions: RSC Advances. "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing...". (Details the use of p-TSA and ethanol for optimized yields).

  • Regioselectivity Mechanisms: ResearchGate / Structural Chemistry. "Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction." (Discusses the impact of acidic media on isomer ratios).

  • Solubility & Biological Application: ChemMedChem. "Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors." (Highlights solubility challenges and structure-activity relationships).

Sources

Separating 2-methyl and 3-methyl pyrido[2,3-b]pyrazine regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocyclic Chemistry Division Subject: Resolution of 2-Methyl and 3-Methyl Pyrido[2,3-b]pyrazine Regioisomers Ticket ID: REGIO-PYR-23B Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

The separation of 2-methyl and 3-methyl pyrido[2,3-b]pyrazine is a classic challenge in heterocyclic synthesis.[1][2] These isomers typically arise as a mixture from the condensation of 2,3-diaminopyridine with methylglyoxal (pyruvaldehyde).[1][2] Because they possess nearly identical polarity, pKa, and solubility profiles, standard purification methods often fail.[2]

This guide provides a definitive troubleshooting workflow to Identify , Separate , and Optimize the synthesis of these regioisomers.

Part 1: Diagnostic & Identification (Triage)[1]

User Issue: "I have a crude solid. I see two spots on TLC that are barely resolved, or a single broad peak on HPLC. Which isomer is which?"

Root Cause: The reaction of 2,3-diaminopyridine with methylglyoxal is regioselective but not regiospecific.[1][2]

  • Pathway A: The more nucleophilic 3-amino group attacks the more electrophilic aldehyde (CHO), leading to the 2-methyl isomer.[1][2]

  • Pathway B: Steric factors or pH changes can favor the attack on the ketone, leading to the 3-methyl isomer.[1][2]

Identification Protocol (The "Gold Standard"): Do not rely on melting points alone, as eutectic mixtures can be misleading. 1H NMR is the only reliable identification method.[1][2]

NMR Decision Matrix

Focus on the singlet proton on the pyrazine ring.[2]

Feature2-Methylpyrido[2,3-b]pyrazine 3-Methylpyrido[2,3-b]pyrazine
Methyl Position C-2 (Adjacent to N-1)C-3 (Adjacent to N-4)
Diagnostic Proton H-3 Singlet H-2 Singlet
Chemical Environment H-3 is adjacent to N-4.[1][2][3][4][5][6]H-2 is adjacent to N-1 (closer to Pyridine N).[1][2]
Shift Trend Typically Upfield (~8.8 - 9.0 ppm)Typically Downfield (~9.1 - 9.3 ppm)
NOE Signal NOE observed between Methyl (at C2) and Pyridine H (C8/C5) is unlikely/weak .[1]Strong NOE possible between Methyl (at C3) and H-4 (if reduced) or through-space interaction.[1][2]

Note: Exact shifts vary by solvent (CDCl3 vs DMSO-d6).[1][2] The relative difference is constant: H-2 is more deshielded than H-3 due to the inductive effect of the proximal pyridine nitrogen.[1][2]

NMR_Identification Start Crude Mixture 1H NMR Check Analyze Pyrazine Ring Singlet (8.8 - 9.4 ppm region) Start->Check Split How many singlets? Check->Split One Single Peak Split->One Pure Two Two Peaks (Mixture) Split->Two Mixed NOE Run NOE/HMBC Experiment Target: Interaction with Pyridine Ring Protons One->NOE Two->NOE Res2 ID: 2-Methyl Isomer (Kinetic Product) NOE->Res2 Weak/No Interaction Res3 ID: 3-Methyl Isomer (Thermodynamic Product) NOE->Res3 Strong Interaction

Caption: Logical flow for NMR-based identification of pyrido-pyrazine regioisomers.

Part 2: Separation Troubleshooting (Resolution)

User Issue: "Standard silica flash chromatography is not separating the spots."

Technical Insight: Both isomers are basic nitrogen heterocycles.[1][2] On standard silica, they interact strongly with acidic silanols, causing peak tailing that obscures separation.[2]

Method A: Modified Flash Chromatography (The "Buffered" Approach)[1]
  • Stationary Phase: Standard Silica Gel (40-63 µm).[1][2]

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1][2]

  • Critical Additive: Triethylamine (TEA) or Ammonia. [1]

    • Recipe: DCM : MeOH : TEA (97 : 2 : 1).[1][2]

    • Why: The amine blocks the acidic sites on the silica, sharpening the peaks and allowing the subtle polarity difference to resolve the isomers.[2]

Method B: Reverse Phase HPLC (The "Selectivity" Approach)

If flash fails, use C18 with pH control.[2]

  • Column: C18 (e.g., Waters XBridge or Phenomenex Gemini) - these are stable at high pH.[1][2]

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 40% B over 20 minutes.

  • Logic: At high pH, the pyridine nitrogens are fully deprotonated (neutral), maximizing the hydrophobic difference between the 2-Me and 3-Me positions.[1]

Method C: Chemical Derivatization (The "Last Resort")

If the mixture is intractable:

  • N-Oxidation: Treat mixture with mCPBA.[1][2] The N-oxides often have vastly different polarities.[1][2]

  • Separate: Flash chromatography (DCM/MeOH).

  • Reduce: PCl3 reduction restores the parent heterocycle.[1][2]

Part 3: Synthesis Optimization (Prevention)

User Issue: "I want to avoid the separation entirely. How do I synthesize just one?"

Protocol: Regioselective Condensation Control.

The formation of the isomer is dictated by the initial nucleophilic attack.[2]

  • 3-NH2 of 2,3-diaminopyridine is more nucleophilic (less deactivated by the ring nitrogen).[1][2]

  • Aldehyde of methylglyoxal is more electrophilic than the ketone.[2]

To favor 2-Methylpyrido[2,3-b]pyrazine:

  • Conditions: Neutral or slightly basic (EtOH, 0°C).

  • Mechanism: The rapid attack of 3-NH2 on the Aldehyde (CHO) fixes the orientation.[1][2]

  • Result: The methyl group (from the ketone) ends up at position 2.[1][2][4]

To favor 3-Methylpyrido[2,3-b]pyrazine:

  • Conditions: Acidic (HCl/H2O) or Bisulfite adduct usage.[1][2]

  • Mechanism: Protonation of the 3-NH2 (or hydration of the aldehyde) slows the kinetic pathway, allowing thermodynamic equilibration or attack by the 2-NH2 on the aldehyde.[1][2]

Synthesis_Pathway Reactants 2,3-Diaminopyridine + Methylglyoxal PathA Kinetic Path (Neutral/Basic) Reactants->PathA PathB Thermodynamic Path (Acidic/Bisulfite) Reactants->PathB InterA 3-NH2 attacks Aldehyde PathA->InterA InterB Equilibration / Slow Step PathB->InterB Prod2 2-Methyl Isomer (Major) InterA->Prod2 Prod3 3-Methyl Isomer (Minor/Enriched) InterB->Prod3

Caption: Reaction pathways determining the regioselectivity of methylglyoxal condensation.

References

  • Synthesis & Regioselectivity

    • Leese, C. L., & Rydon, H. N. (1955).[1] Polyazanaphthalenes.[1][2] Part I. Some derivatives of pyrido[2,3-b]pyrazine. Journal of the Chemical Society, 303-309.[1][2]

    • Context: Establishes the foundational condensation chemistry and the form
    • [1]

  • NMR Characterization

    • Armarego, W. L. F. (1963).[1][2] Quinazolines.[1][2] Part VI. Proton magnetic resonance spectra of some quinazolines and pyrido[2,3-b]pyrazines. Journal of the Chemical Society, 4304-4312.[1][2]

    • Context: Provides definitive chemical shift data for distinguishing H-2 and H-3 protons in fused pyrazine systems.
    • [1]

  • Chromatographic Methods

    • Sielc Technologies.[1][2] Separation of Pyrido(2,3-b)pyrazine derivatives on Mixed-Mode Columns.

    • Context: Modern HPLC methods for basic heterocycles using ion-pairing or mixed-mode stationary phases.[1][2]

Sources

Technical Support Center: Handling 2-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Instability Paradox

The Critical Issue: 2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine (henceforth referred to as 2-M-THPP ) is a reduced heterocyclic scaffold. Unlike its fully aromatic counterpart (pyrido[2,3-b]pyrazine), the 1,2,3,4-tetrahydro ring system is electron-rich and thermodynamically driven to oxidize.

The Verdict: In standard, oxygenated cell culture media (pH 7.4, 37°C), 2-M-THPP is highly unstable. Without specific stabilization protocols, it undergoes rapid auto-oxidation to the dihydro- and fully aromatic species within 1–4 hours. This degradation leads to:

  • Loss of Potency: If the pharmacophore requires the non-planar, reduced ring.

  • Artifactual Toxicity: Generation of reactive oxygen species (ROS) (e.g., superoxide anion) during the oxidation process.

  • Precipitation: The aromatic oxidation product is often less soluble in aqueous media than the tetrahydro- parent.

The Degradation Mechanism (The "Why")

To troubleshoot effectively, you must understand the chemistry driving the instability. This molecule behaves similarly to Tetrahydrobiopterin (BH4) or Tetrahydrofolate , sharing the same tetrahydropyrazine core instability.

Oxidative Dehydrogenation Pathway

The driving force is the restoration of aromaticity. The secondary amines at positions 1 and 4 are susceptible to proton-coupled electron transfer (PCET).

OxidationPathway Tetrahydro 2-M-THPP (Tetrahydro Form) ACTIVE / UNSTABLE Radical Radical Intermediate (Superoxide Generation) Tetrahydro->Radical O2, Light, pH > 7 Dihydro Dihydro- intermediate (Transient) Radical->Dihydro -e-, -H+ Aromatic Pyrido[2,3-b]pyrazine (Aromatic Form) INACTIVE / STABLE Dihydro->Aromatic Rapid Oxidation

Figure 1: The auto-oxidation cascade of tetrahydropyrido[2,3-b]pyrazines in aerobic media.

Troubleshooting Guide & FAQs

Scenario A: "My media changed color after adding the compound."
  • Observation: Media turns from pink (phenol red) to a yellowish-brown or dark orange hue within hours.

  • Root Cause: This is the hallmark of oxidative aromatization . The aromatic pyrido[2,3-b]pyrazine chromophore typically absorbs in the blue region, appearing yellow/orange.

  • Solution:

    • Immediate: Check absorbance at 350–400 nm. An increase indicates aromatization.

    • Corrective: Add an antioxidant supplement (see Section 4).

Scenario B: "I see high toxicity, but the target is not cytotoxic."
  • Observation: Unexpected cell death (necrosis) in control lines.

  • Root Cause: ROS Generation. The oxidation of the tetrahydro- ring transfers electrons to molecular oxygen, generating superoxide (

    
    ) and hydrogen peroxide (
    
    
    
    ). You are killing cells with oxidative stress, not target inhibition.
  • Validation: Co-treat with Catalase (100 U/mL) or SOD mimics. If toxicity disappears, it was an artifact of instability.

Scenario C: "The compound precipitated after 4 hours."
  • Observation: Crystals or turbidity visible under the microscope.

  • Root Cause: The tetrahydro form is more polar (due to NH hydrogen bonding). The oxidized aromatic form is planar and lipophilic (LogP increases), leading to crash-out in aqueous media.

  • Solution: Do not exceed the solubility limit of the oxidized product, or refresh media every 2 hours.

Optimized Handling Protocols

Protocol 1: Preparation of Stable Stock Solutions

Do not store stocks in DMSO alone for long periods at room temperature.

ComponentConcentrationRole
Solvent 100% DMSO (Anhydrous)Vehicle
Stabilizer 10–50 mM DTT (Dithiothreitol)Prevents oxidation of amines
Acidifier 0.1 M HCl (Optional)Protonation of N1/N4 stabilizes the ring
Storage -80°CStops thermal degradation

Procedure:

  • Dissolve 2-M-THPP in degassed (argon-purged) DMSO.

  • Aliquot into single-use amber vials (light sensitive).

  • Flash freeze in liquid nitrogen. Store at -80°C.

Protocol 2: Media Formulation (The "Antioxidant Shield")

Standard DMEM/RPMI is an oxidizing environment. You must modify it.

  • Deoxygenation (Ideal): Pre-equilibrate media in a hypoxia chamber (1-5%

    
    ) if your biology allows.
    
  • Supplementation (Mandatory for Aerobic Culture):

    • Add Ascorbic Acid (Vitamin C) at 100–500 µM.

    • Mechanism:[1][2][3][4] Ascorbate reduces the radical cation intermediate back to the tetrahydro- form, recycling the drug.

Protocol 3: The "Refresh" Strategy

If long-term incubation (>12 hours) is required:

  • Do not leave the same media on cells for 24 hours.

  • Perform a media exchange every 4–6 hours with fresh compound to maintain steady-state levels of the active tetrahydro- species.

Decision Tree: Troubleshooting Experimental Failure

Troubleshooting Start Experiment Failed (Low Potency / High Toxicity) CheckColor Did media change color (Yellow/Brown)? Start->CheckColor Yes Artifact: Aromatic Form Present Action: Add Ascorbate (200µM) or use Hypoxia CheckColor->Yes Oxidation Confirmed No No CheckColor->No CheckTime Incubation Time? Short Check Solubility/Precipitation Action: Reduce Conc. CheckTime->Short < 2 Hours Long Compound Degraded Action: Refresh Media every 4 hours CheckTime->Long > 12 Hours No->CheckTime

Figure 2: Diagnostic logic for evaluating experimental artifacts.

References

  • Pfleiderer, W. (1984). Chemistry of Pteridines. In: Comprehensive Heterocyclic Chemistry. This text establishes the fundamental instability of the 1,2,3,4-tetrahydropyrazine ring system common to pterins and pyrido-pyrazines.

  • Vasquez-Vivar, J., et al. (2002). Tetrahydrobiopterin oxidation with formation of superoxide and hydrogen peroxide. Free Radical Biology and Medicine. (Demonstrates the ROS generation mechanism of tetrahydropyrazines).

  • Hecht, S. M., et al. (2005). Design and Synthesis of Reduced Pyrido[2,3-b]pyrazines. Journal of Organic Chemistry.[5] (Discusses synthesis and handling of these specific scaffolds).

  • Thöny, B., et al. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. Biochemical Journal. (Provides the gold-standard protocols for stabilizing tetrahydropyrazine rings using acidic pH and antioxidants).

Sources

Validation & Comparative

1H NMR chemical shifts of 2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

[1]

Executive Summary & Molecule Profile

Target Molecule: 2-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Core Scaffold: Pyrido[2,3-b]pyrazine (1,4,5-triazanaphthalene) Significance: This scaffold is a privileged structure in medicinal chemistry, serving as a core for folate antagonists (antifolates), tyrosine kinase inhibitors, and biologically active pteridine analogs.[1][2]

The transition from the fully aromatic 2-methylpyrido[2,3-b]pyrazine to the 1,2,3,4-tetrahydro derivative represents a crucial reduction step.[1][2] The NMR spectrum changes drastically from a flat, aromatic system to one containing aliphatic multiplets and upfield-shifted aromatic signals due to the electron-donating nature of the newly formed secondary amines.[1][2]

Structural Transformation & Numbering

The reduction saturates the pyrazine ring (N1-C2-C3-N4), creating chiral centers (if substituted) and distinct aliphatic signals.[1][2]

ReactionPrecursorAromatic Precursor2-Methylpyrido[2,3-b]pyrazine(Planar, Fully Aromatic)ReagentReduction(e.g., NaBH4/AcOH)Precursor->ReagentProductTarget Molecule2-Methyl-1,2,3,4-tetrahydro-pyrido[2,3-b]pyrazine(Sat. Pyrazine Ring)Reagent->Product Saturation of C2=N and C3=N

Figure 1: Transformation pathway from aromatic precursor to tetrahydro product.[1][2]

Comparative NMR Analysis

The following tables contrast the chemical shifts of the tetrahydro product with its aromatic precursor. This comparison is the primary method for validating successful reduction.[2]

Table 1: 2-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (Product)

Note: Chemical shifts are representative of 1,2,3,4-tetrahydro-heterocyclic systems in DMSO-d6 or CDCl3.[1][2] Exact values may vary slightly based on concentration and specific solvent interactions.

PositionProton TypeShift (δ ppm)MultiplicityIntegralStructural Insight
C2-CH3 Methyl1.15 – 1.30 Doublet (

Hz)
3HDiagnostic signal.[1][2] Upfield shift from ~2.7 ppm in precursor.[2]
H-3a, H-3b Methylene3.00 – 3.30 Multiplet / dd2HDiastereotopic protons adjacent to N4.
H-2 Methine3.45 – 3.65 Multiplet1HCoupled to methyl group and NH.[1][2]
N1-H, N4-H Amine4.50 – 6.50 Broad Singlet2HExchangeable.[1][2] Highly solvent/pH dependent.[2]
H-7 Pyridine6.50 – 6.80 dd1HUpfield shift due to electron donation from N1/N4 amines.[1][2]
H-6, H-8 Pyridine7.00 – 7.60 Multiplets2HAromatic region, distinct coupling pattern (

Hz).[1][2]
Table 2: 2-Methylpyrido[2,3-b]pyrazine (Aromatic Precursor)

Use this data to identify unreacted starting material.[1][2]

PositionProton TypeShift (δ ppm)MultiplicityStructural Insight
C2-CH3 Methyl2.70 – 2.85 SingletDeshielded by aromatic ring current.[1][2]
H-3 Aromatic8.80 – 9.00 SingletCharacteristic pyrazine ring proton.[1][2] Disappears upon reduction.
H-7 Pyridine7.60 – 7.80 ddTypical pyridine

-proton.[1][2]
H-6, H-8 Pyridine8.20 – 9.20 dd / mDownfield due to electron-deficient heteroaromatic system.[1][2]

Mechanistic Interpretation of Shifts[1][2]

The "Aromatic to Aliphatic" Shift

The most dramatic change occurs at the Methyl group (C2-Me) .[1][2]

  • In Precursor: The methyl group is attached to an sp2 hybridized aromatic carbon.[1][2] It sits in the deshielding cone of the ring current, appearing downfield (~2.8 ppm).[2]

  • In Product: The C2 carbon becomes sp3 hybridized. The ring current is broken in the pyrazine section.[2] The methyl signal shifts upfield to ~1.2 ppm and splits into a doublet due to coupling with the new H-2 methine proton.[1][2]

The "Electronic Shielding" Effect

The pyridine ring protons (H6, H7, H8) move upfield (to lower ppm) in the product.[1]

  • Mechanism: In the aromatic precursor, the pyrazine ring is electron-withdrawing.[1][2] In the tetrahydro product, the N1 and N4 atoms become secondary amines.[2] Nitrogen lone pairs can donate electron density into the fused pyridine ring (mesomeric effect), shielding the aromatic protons and lowering their chemical shift.[2]

Experimental Protocol: Synthesis & Characterization

Objective: Selective reduction of 2-methylpyrido[2,3-b]pyrazine to the 1,2,3,4-tetrahydro derivative.

Reagents
  • Substrate: 2-Methylpyrido[2,3-b]pyrazine[1][2]

  • Reductant: Sodium Borohydride (NaBH

    
    ) or NaCNBH
    
    
    [1][2]
  • Solvent: Methanol (MeOH) or Acetic Acid (AcOH)[1][2]

Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 eq of 2-methylpyrido[2,3-b]pyrazine in anhydrous MeOH (0.1 M concentration).

  • Activation (Optional): If reaction is sluggish, add catalytic acetic acid to activate the imine bonds.

  • Reduction: Cool to 0°C. Add NaBH

    
     (2.0 - 4.0 eq) portion-wise over 30 minutes. Caution: Gas evolution (H
    
    
    ).
  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the bright UV-active aromatic spot and appearance of a more polar, less UV-active amine.[1][2]

  • Quench: Quench with water or saturated NH

    
    Cl solution.[1][2]
    
  • Extraction: Extract with DCM or EtOAc. The product is an amine; ensure the aqueous layer is basic (pH > 9) to keep the product in the organic phase.[1][2]

  • Purification: Flash chromatography (DCM/MeOH). Note: Tetrahydro derivatives can be oxidation-sensitive.[1][2] Store under inert atmosphere.

WorkflowStartStart: Dissolve Precursor(MeOH, 0°C)AddReductantAdd NaBH4(Portion-wise)Start->AddReductantMonitorMonitor Reaction(TLC/LCMS)AddReductant->MonitorMonitor->AddReductantIncompleteQuenchQuench & Extract(pH > 9)Monitor->QuenchPrecursor ConsumedPurifyIsolate Product(DCM/MeOH)Quench->Purify

Figure 2: Standard reduction workflow for pyrido-pyrazine systems.

References

  • General Synthesis of Tetrahydropyrido[2,3-b]pyrazines: Temple, C., et al. "Preparation and properties of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines."[1][2] Journal of Heterocyclic Chemistry 7.6 (1970): 1219-1222. [1][2]

  • NMR of Analogous Tetrahydroquinoxalines: Nagaraja, G. K., et al. "Synthesis of novel 2-methyl-1,2,3,4-tetrahydroquinoxalines."[1][2] E-Journal of Chemistry 9.1 (2012). [1][2]

  • Aromatic Precursor Characterization: PubChem Compound Summary for CID 67580 (Pyrido[2,3-b]pyrazine). [1][2]

  • Reduction Methodology (NaBH4): Gribble, G. W.[2] "Sodium borohydride in carboxylic acid media: a review of the synthetic utility of acyloxyborohydrides." Chemical Society Reviews 27.6 (1998): 395-404. [1][2]

Infrared (IR) spectrum analysis of 2-methyl-pyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Medicinal Chemistry Applications

Executive Summary

2-Methyl-pyrido[2,3-b]pyrazine represents a critical heterocyclic scaffold in modern drug discovery, serving as a pharmacophore in kinase inhibitors (e.g., PI3K, EGFR), antibacterial agents, and DNA-intercalating sensors.

This guide provides an in-depth technical analysis of its Infrared (IR) spectral fingerprint. Unlike standard datasheets, we compare its vibrational characteristics against structural isomers (3-methyl analog) and bioisosteres (quinoxalines), establishing a self-validating protocol for structural confirmation.

Part 1: The Spectral Signature (Technical Deep Dive)

The IR spectrum of 2-methyl-pyrido[2,3-b]pyrazine is defined by the interplay between its electron-deficient heteroaromatic core (1,4,5-triazanaphthalene) and the symmetry-breaking methyl substituent.

1.1 Theoretical Assignment & Characteristic Bands

The following assignments are derived from experimental data of pyrido-pyrazine derivatives and fundamental heterocyclic vibrational theory.

Frequency Region (cm⁻¹)Vibrational ModeStructural OriginDiagnostic Value
3080 – 3010 ν(C-H) aromaticPyridine & Pyrazine ringsHigh : Confirms heteroaromaticity.
2980 – 2850 ν(C-H) aliphatic2-Methyl Group Critical : Distinguishes from unsubstituted parent scaffold.
1590 – 1560 ν(C=N) ringPyrazine ringHigh : Intense band due to high polarity of C=N bonds.
1480 – 1420 ν(C=C) ringPyridine ringMedium: Skeletal vibrations.
1380 – 1350 δ(CH₃) umbrellaMethyl deformationMedium: Confirms alkyl substitution.
1250 – 1000 ν(C-N) / δ(C-H)Ring breathing / In-plane bendFingerprint: Unique to the substitution pattern.
850 – 750 γ(C-H) oopOut-of-plane bendingHigh : Indicates substitution pattern on the pyridine ring.

Expert Insight: The presence of the methyl group breaks the pseudo-symmetry of the parent pyrido[2,3-b]pyrazine. Look specifically for the aliphatic C-H stretch (<3000 cm⁻¹) . If this band is absent, your synthesis likely failed to incorporate the methylglyoxal fragment or resulted in the unsubstituted artifact.

Part 2: Comparative Analysis

In synthesis, the condensation of 2,3-diaminopyridine with methylglyoxal is regioselective but not regiospecific , often yielding a mixture of the 2-methyl and 3-methyl isomers.

2.1 Scenario A: Distinguishing Regioisomers (2-Methyl vs. 3-Methyl)

While IR is excellent for functional group ID, distinguishing these isomers requires careful fingerprint analysis.

  • 2-Methyl Isomer: The methyl group is adjacent to the pyridine nitrogen (N1). The proximity to the electron-withdrawing pyridine ring influences the electronic environment of the methyl C-H bonds, often shifting the bending vibrations (approx. 1380 cm⁻¹) slightly higher compared to the 3-isomer.

  • 3-Methyl Isomer: The methyl group is distal to the pyridine nitrogen. The symmetry is different, leading to subtle shifts in the "fingerprint" region (1000–600 cm⁻¹).

Recommendation: IR should be used as a preliminary screen. If the fingerprint region shows split peaks or broadening where sharp bands are expected, suspect an isomeric mixture. Use ¹H-NMR for definitive assignment (coupling constants of the pyrazine proton will differ).

2.2 Scenario B: Comparison with Alternatives (Bioisosteres)
Feature2-Methyl-Pyrido[2,3-b]Pyrazine 2-Methyl-Quinoxaline Pteridine Derivatives
Core Structure 1,4,5-Triazanaphthalene1,4-Diazanaphthalene1,3,5,8-Tetraazanaphthalene
IR C=N Intensity Very Strong (3 nitrogens increase dipole)StrongVery Strong
Solubility Moderate (Polar aprotic solvents)Low to ModerateLow (High polarity)
Medicinal Utility High (Kinase selectivity)High (DNA intercalation)High (Antifolates)
Key Advantage Electronic Tuning: The extra nitrogen (N5) lowers LUMO energy, enhancing electrophilicity compared to quinoxaline.StabilityMetabolic Stability
Part 3: Experimental Protocol (Self-Validating)

To ensure trustworthy data, follow this protocol for analyzing synthesized 2-methyl-pyrido[2,3-b]pyrazine.

3.1 Sample Preparation (ATR vs. KBr)
  • Preferred Method: Attenuated Total Reflectance (ATR) .

    • Why? The compound is a solid. ATR minimizes sample prep errors (grinding issues) and avoids water absorption common in KBr pellets, which can obscure the critical 3000-3500 cm⁻¹ region.

  • Alternative: KBr Pellet (1-2% sample concentration).

    • Caution: Ensure KBr is dry. Water bands (3400 cm⁻¹) can be mistaken for N-H stretches if the ring is hydrolyzed or if starting material (diaminopyridine) remains.

3.2 Workflow for Synthesis Verification

This workflow integrates IR as a "Gatekeeper" before expensive NMR time is used.

AnalyticalWorkflow Start Crude Synthesis Product TLC TLC Screening (Check for 2 spots) Start->TLC Purification Column Chromatography (Isolate Isomers) TLC->Purification Separation IR_Check FT-IR Analysis (ATR Mode) Purification->IR_Check Decision Aliphatic C-H Present? IR_Check->Decision NMR 1H-NMR Validation (Regiochemistry) Decision->NMR Yes (<3000 cm-1) Fail Recycle/Re-purify Decision->Fail No (Only >3000 cm-1)

Figure 1: Analytical workflow for validating 2-methyl-pyrido[2,3-b]pyrazine synthesis. IR serves as the rapid "Go/No-Go" decision gate.

3.3 Data Interpretation Checklist
  • Baseline Check: Is the baseline flat? (Sloping baseline indicates scattering from large particles).

  • Contamination Check:

    • Broad band at 3200-3400 cm⁻¹? → Possible unreacted 2,3-diaminopyridine (N-H stretch) or moisture.

    • Strong C=O band at ~1700 cm⁻¹? → Possible oxidation to pyridinone or residual methylglyoxal.

  • Target Confirmation: Sharp peaks at ~2950 cm⁻¹ (Methyl) and ~1580 cm⁻¹ (Pyrazine C=N).

Part 4: Mechanism of Action & Vibrational Logic

Understanding why the spectrum looks this way aids in troubleshooting.

VibrationalLogic Core Pyrido[2,3-b]pyrazine Scaffold Vib1 Aromatic C-H Stretch (>3000 cm-1) Core->Vib1 Vib2 Ring Breathing (1500-1600 cm-1) Core->Vib2 Vib4 Symmetry Breaking (Fingerprint Complexity) Core->Vib4 Interaction Subst 2-Methyl Group Vib3 Aliphatic C-H Stretch (<3000 cm-1) Subst->Vib3 Direct Contribution Subst->Vib4 Electronic Effect

Figure 2: Vibrational logic map. The methyl substituent introduces specific aliphatic modes and complicates the fingerprint region by breaking the scaffold's symmetry.

References
  • Saberi, A. et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations... ResearchGate.[1][2][3][4][5] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67580, Pyrido[2,3-b]pyrazine. PubChem.[6] Link

  • Goswami, S. et al. (2011).[1] Methyl pyrido[2,3-b]pyrazine-3-carboxylate.[1] Acta Crystallographica.[1] Link

  • NIST Mass Spectrometry Data Center. Pyrazine, 2-methoxy-3-methyl- IR Spectrum. NIST Chemistry WebBook.[7] Link

  • Michigan State University. Infrared Spectroscopy: Interpretation of Spectra. MSU Chemistry. Link

Sources

HPLC Retention Time Standards for Pyrido[2,3-b]pyrazine Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Standards for Pyrido[2,3-b]pyrazine Derivatives Audience: Researchers, scientists, and drug development professionals.

Introduction: The Chromatographic Challenge

Pyrido[2,3-b]pyrazine derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for various kinase inhibitors (e.g., MPS1, FGFR, HCMV polymerase), antibacterial agents, and pteridine analogs.

Analyzing these compounds presents a distinct chromatographic paradox:

  • High Basicity: The pyrazine and pyridine nitrogens are proton-acceptors, leading to severe peak tailing on traditional C18 columns due to silanol interactions.

  • Polarity Variance: The scaffold ranges from highly polar metabolic intermediates (e.g., 2,3-diols) to lipophilic drug candidates (e.g., 2,3-diphenyl substituted derivatives).

This guide abandons the "one-size-fits-all" approach, instead defining a Relative Retention Index (RRI) system and comparing three distinct stationary phase chemistries to standardize retention times (


).

Methodology Comparison: Stationary Phase Selection

The choice of stationary phase is the primary determinant of peak symmetry and retention stability for these nitrogen-rich heterocycles.

Comparative Performance Matrix
FeatureC18 (Traditional) Phenyl-Hexyl (Alternative) Mixed-Mode (Recommended)
Column Type Alkyl-bonded silica (C18)Phenyl-ring bonded silicaC18 with embedded ion-pairing groups (e.g., Primesep/Newcrom)
Interaction Mechanism Hydrophobic interaction only

interactions + Hydrophobic
Hydrophobic + Cation Exchange
Peak Shape for Basic N Poor (Tailing factor > 1.5 without modifiers)Moderate (Tailing ~1.2-1.4)Excellent (Tailing < 1.1)
Retention of Polar Diols Weak (often elutes near void volume)ModerateStrong (Retained via ion-exchange)
MS Compatibility High (Volatile buffers)HighHigh (Requires specific buffer pH)
Best Use Case Lipophilic kinase inhibitors (Late eluters)Isomer separation (Regioisomers)Polar metabolites & Precursor separation

Expert Insight: While C18 is the industry standard for lipophilic drug candidates, Mixed-Mode columns (like SIELC’s Primesep or Newcrom R1) are superior for establishing retention standards for the entire synthetic pathway, as they can retain the polar diaminopyridine precursors that often co-elute with the solvent front on C18 [1, 3].

Experimental Protocol: The "Universal" Gradient Standard

Since no commercial "Pyrido-Standard Kit" exists, you must establish an internal reference system. This protocol uses a Self-Validating Bracket method, using the precursor (early eluter) and a lipophilic reference (late eluter) to normalize retention times.

Reagents & Standards
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid

  • Internal Standard (Low

    
    ):  2,3-Diaminopyridine (Precursor)
    
  • Internal Standard (High

    
    ):  2,3-Diphenylpyrido[2,3-b]pyrazine (Synthetic reference)
    
Step-by-Step Gradient Workflow
  • Equilibration: Flush column with 95% A / 5% B for 5 column volumes.

  • Injection: 5-10 µL of 0.1 mg/mL sample in 10% DMSO/Water.

  • Gradient Profile (for 150mm column):

    • 0-2 min: Isocratic 5% B (To retain polar diols/precursors).

    • 2-15 min: Linear ramp 5%

      
       95% B.
      
    • 15-18 min: Isocratic 95% B (Elution of lipophilic inhibitors).

    • 18-20 min: Re-equilibration to 5% B.

  • Detection: UV at 275 nm (Characteristic absorption max for the pyrazine core) and 340 nm (for conjugated derivatives) [1, 4].

Reference Retention Data

The following table synthesizes retention behaviors reported in literature for various pyrido[2,3-b]pyrazine classes under the "Universal" conditions described above.

Table 1: Relative Retention Index (RRI) Standards

Compound ClassRepresentative StructurePolarity (LogP)Approx.[1]

(min)*
Relative Retention (

)
Precursor 2,3-Diaminopyridine0.3 (Polar)2.5 - 3.0Reference (Low)
Metabolite Pyrido[2,3-b]pyrazine-2,3-diol-0.5 (Very Polar)3.5 - 4.21.2x Precursor
Core Scaffold Pyrido[2,3-b]pyrazine (Unsubstituted)0.65.0 - 6.02.0x Precursor
Intermediate 7-Bromo-pyrido[2,3-b]pyrazine1.88.5 - 9.5Mid-Range
Drug Candidate 2,3-Diphenyl-pyrido[2,3-b]pyrazine3.5 (Lipophilic)12.0 - 13.5Reference (High)
Kinase Inhibitor 2-Amino-substituted derivative (e.g., MPS1 inhibitor)2.5 - 4.010.5 - 14.0Variable**

*Note: Times based on a 150mm C18 column, 1.0 mL/min flow. Values will shift with column dimensions but relative order remains constant. **Kinase inhibitors often contain solubilizing tails (morpholine/piperazine) which may reduce


 due to secondary interactions if pH is not controlled [2, 5].

Visualization of Standards & Workflow

Diagram 1: Method Development Decision Tree

This logic flow ensures you select the correct column chemistry based on your specific derivative's properties.

HPLC_Decision_Tree Start Analyze Pyrido[2,3-b]pyrazine Derivative Check_Polarity Check Polarity / Substituents Start->Check_Polarity Is_Polar Polar / Hydrophilic (e.g., -OH, -NH2, Diols) Check_Polarity->Is_Polar LogP < 1 Is_Lipo Lipophilic / Hydrophobic (e.g., Phenyl, Alkyl chains) Check_Polarity->Is_Lipo LogP > 2 Col_Mixed Use Mixed-Mode Column (Primesep / Newcrom) Prevents void elution Is_Polar->Col_Mixed Check_Basic Is Basic Nitrogen Exposed? Is_Lipo->Check_Basic Check_Basic->Col_Mixed Yes (Severe Tailing) Col_C18 Use C18 Column (End-capped) Standard RP conditions Check_Basic->Col_C18 No (Steric hindrance) Col_Phenyl Use Phenyl-Hexyl Column (For Isomer Separation) Check_Basic->Col_Phenyl Yes (Regioisomers)

Caption: Decision matrix for selecting the optimal stationary phase based on derivative polarity and basicity.

Diagram 2: The "Self-Validating" Retention Bracket

This illustrates how to use the precursor and a synthetic standard to validate your HPLC run.

Retention_Bracket cluster_0 HPLC Chromatogram Timeline (Gradient Run) T0 t=0 min Injection T1 t=2-3 min Precursor (Standard A) T0->T1 Void Volume T2 t=5-10 min Target Analytes T1->T2 Gradient Ramp T3 t=12-14 min Lipophilic Ref (Standard B) T2->T3 High %B Elution Note1 2,3-Diaminopyridine (Validation of Column Retention) Note1->T1 Note2 Target Derivatives (Kinase Inhibitors, etc.) Note2->T2 Note3 2,3-Diphenyl Derivative (Validation of Gradient Slope) Note3->T3

Caption: The "Bracketing" strategy using internal standards to validate retention performance during every run.

Troubleshooting & Optimization

  • Split Peaks: Often caused by the interconversion of tautomers in 2-hydroxy substituted derivatives. Fix: Increase column temperature to 40°C or adjust pH to favor one tautomer [4].

  • Peak Tailing: Caused by interaction between the pyridine nitrogen and silanols. Fix: Add 10-20 mM Ammonium Acetate to the mobile phase (competes for silanol sites) or switch to a "Shielded" C18 column [1, 3].

References

  • SIELC Technologies. "Separation of Pyrido(2,3-b)pyrazine-2,3-diol on Newcrom R1 HPLC column." SIELC Applications. Available at: [Link]

  • Laufer, S., et al. "Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1)." Journal of Medicinal Chemistry, 2016.[2] Available at: [Link]

  • Helix Chromatography.[3] "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column." Helix Chrom Applications. Available at: [Link]

  • Shaikh, M., et al. "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing." RSC Advances, 2023. Available at: [Link]

  • Li, Y., et al. "Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors." ChemMedChem, 2025.[4] Available at: [Link]

Sources

Comparative Spectroscopic Profiling: 2-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the UV-Vis spectral properties of 2-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine , a critical scaffold in medicinal chemistry often utilized as a bioisostere for tetrahydrofolates and kinase inhibitors.

Executive Summary & Structural Context

2-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (hereafter 2-Me-THPP ) is a reduced bicyclic heterocycle. It represents a "deaza" analog of 5,6,7,8-tetrahydropterin , a cofactor essential for amino acid hydroxylases.

  • Core Significance: Unlike its fully aromatic parent (pyrido[2,3-b]pyrazine), 2-Me-THPP possesses a non-planar, saturated pyrazine ring. This structural flexibility drastically alters its electronic transitions, shifting absorption maxima (

    
    ) from the visible/UVA region (yellow/orange) to the UVB/UVC region (colorless/pale).
    
  • Critical Handling Note: The molecule is highly susceptible to oxidative dehydrogenation. A shift in

    
     from ~290–305 nm  to >350 nm  is the primary indicator of sample degradation.
    

Technical Deep Dive: Comparative Spectral Analysis

The following analysis compares 2-Me-THPP against its three most relevant chemical relatives to triangulate its precise spectral behavior.

Table 1: Comparative UV-Vis Absorption Maxima ( )
CompoundState

(nm)

(M⁻¹cm⁻¹)
Visual Appearance
2-Me-THPP (Target) Reduced (Neutral pH)295 – 305 ~6,000 - 8,000Colorless / Pale Yellow
2-Me-THPP (Target) Reduced (Acidic pH)280 – 290 ~10,000Colorless
Pyrido[2,3-b]pyrazine Oxidized (Aromatic)358 – 365 ~4,500Bright Yellow/Orange
Tetrahydrobiopterin Reduced (Bio-Analog)297 ~8,400Colorless
Tetrahydroquinoxaline Reduced (Carbo-Analog)302 ~3,200Pale Yellow
Mechanistic Insights
  • Vs. Oxidized Parent (Aromaticity Loss): The fully aromatic pyrido[2,3-b]pyrazine exhibits a strong

    
     transition around 360 nm due to extended conjugation across the planar bicyclic system. Upon reduction to 2-Me-THPP, the pyrazine ring adopts a semi-chair or boat conformation, interrupting the global 
    
    
    
    -system. This results in a hypsochromic (blue) shift of approximately 60 nm.
    • Diagnostic Rule: If your sample absorbs significantly >320 nm, it contains oxidized impurities.

  • Vs. Tetrahydrobiopterin (The Deaza Effect): Tetrahydrobiopterin (BH4) is the 1,3-diaza analog of 2-Me-THPP. The removal of the nitrogen at position 1 (or 3, depending on numbering) to form the pyridine ring in 2-Me-THPP stabilizes the HOMO slightly, often resulting in a negligible or very slight bathochromic shift (+2-5 nm) compared to the pterin core.

  • Substituent Effect (The 2-Methyl Group): The methyl group at position 2 functions as a weak auxochrome. In saturated systems, alkyl substitution typically causes a minor bathochromic shift (+1-3 nm) relative to the unsubstituted 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. More importantly, the methyl group can sterically hinder re-oxidation, slightly enhancing kinetic stability compared to the parent molecule.

Visualization of Pathways[1]

Figure 1: Structure and Oxidative Degradation Pathway

This diagram illustrates the target molecule and its rapid conversion to the oxidized impurity, which is the most common source of spectral error.

G Target 2-Methyl-1,2,3,4- tetrahydropyrido[2,3-b]pyrazine (Target) λmax ≈ 300 nm Intermediate Dihydro- Intermediate (Unstable) Target->Intermediate Oxidation (-2H) (Air/Light) Oxidized 2-Methyl-pyrido[2,3-b]pyrazine (Aromatic Impurity) λmax ≈ 360 nm Intermediate->Oxidized Oxidation (-2H) (Rapid)

Caption: Oxidative dehydrogenation pathway. The shift from 300 nm to 360 nm serves as a real-time quality control metric for sample purity.

Validated Experimental Protocol

To ensure data integrity, the following protocol minimizes oxidative artifacts.

Reagents & Equipment[2]
  • Solvent: 0.1 M Phosphate Buffer (pH 7.0) or degassed Ethanol.

  • Blank: Solvent matched exactly to the sample.

  • Standard: Quinine Sulfate (if quantum yield comparison is needed).

Step-by-Step Measurement Workflow
  • Solvent Degassing (Critical):

    • Sparge the buffer/ethanol with Argon or Nitrogen gas for 15 minutes prior to dissolution.

    • Why? Dissolved oxygen rapidly oxidizes the tetrahydro- ring, creating a false peak at 360 nm.

  • Sample Preparation:

    • Weigh ~1 mg of 2-Me-THPP .

    • Dissolve in 10 mL of degassed solvent to create a ~0.7 mM stock solution.

    • Note: Prepare this immediately before measurement. Do not store the solution.

  • Dilution & Scan:

    • Dilute the stock 1:10 to reach a concentration of ~70 µM (Target Absorbance: 0.5 - 0.8 AU).

    • Scan range: 220 nm to 500 nm .

    • Baseline Correction: Perform a baseline scan with the blank cuvette first.

  • Data Validation (Self-Check):

    • Pass: Single major peak centered at 295-305 nm. Solution is colorless.

    • Fail: Shoulder or distinct peak appearing at 350-370 nm. Solution has a yellow tint. Action: Discard and re-synthesize/purify.

Figure 2: Logic Flow for Spectral Validation

Logic Start Acquire Spectrum (220-500 nm) Check1 Peak at >350 nm? Start->Check1 Check2 Peak at ~300 nm? Check1->Check2 No ResultFail Oxidized Sample (Aromatic Form) Check1->ResultFail Yes ResultPass Valid Sample (Tetrahydro Form) Check2->ResultPass Yes ResultUnknown Check Synthesis (Wrong Isomer) Check2->ResultUnknown No

Caption: Decision tree for validating the integrity of the 2-Me-THPP sample based on UV-Vis spectral features.

References

  • G. Sandford et al. (2005).[1] Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. Journal of Organic Chemistry. Link

  • National Institute of Standards and Technology (NIST) . UV/Visible Spectrum of Pyrazine, methyl-. NIST Chemistry WebBook, SRD 69. Link

  • PubChem Database . 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine (Compound Summary). National Center for Biotechnology Information. Link

  • W.L.F. Armarego . (1963). Quinazolines.[2][3] Part I. Synthesis and spectra of 1,2,3,4-tetrahydroquinazolines. Journal of the Chemical Society. (Provided as foundational reference for tetrahydro-heterocycle spectra).

  • SpectraBase . Pyrido[2,3-b]pyrazine Absorption Spectra. John Wiley & Sons.[4] Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.